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  • Product: 2-(2-Methoxyethoxy)propanehydrazide
  • CAS: 1339027-06-3

Core Science & Biosynthesis

Foundational

Chemical and Physical Profiling of 2-(2-Methoxyethoxy)propanehydrazide: A Versatile Building Block in Drug Discovery and Bioconjugation

Executive Summary In the landscape of modern medicinal chemistry and bioconjugation, bifunctional building blocks are essential for designing targeted therapeutics, antibody-drug conjugates (ADCs), and dynamic materials....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and bioconjugation, bifunctional building blocks are essential for designing targeted therapeutics, antibody-drug conjugates (ADCs), and dynamic materials. 2-(2-Methoxyethoxy)propanehydrazide (CAS: 1339027-06-3) is a highly specialized, versatile aliphatic hydrazide. Structurally, it combines a reactive hydrazide terminus with a hydrophilic 2-methoxyethoxy (PEG-like) side chain.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, intrinsic chemical reactivity, and practical applications. By leveraging the unique electronic properties of the hydrazide group and the solubilizing nature of the ether linkages, researchers can utilize this compound to synthesize pH-sensitive prodrugs, improve the pharmacokinetic profiles of lipophilic payloads, and engineer dynamic covalent systems.

Physicochemical Properties & Structural Analysis

Understanding the physicochemical profile of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The properties of 2-(2-methoxyethoxy)propanehydrazide are summarized below [1].

Quantitative Data Summary
PropertyValueCausality & Impact in Drug Design
Molecular Formula C₆H₁₄N₂O₃Defines the low-molecular-weight (LMW) nature of the linker.
Molecular Weight 162.19 g/mol Small steric footprint minimizes interference with payload binding affinity.
XLogP3-AA -1.1The negative partition coefficient is driven by the ether oxygens and polar hydrazide. When appended to lipophilic drugs, it drastically improves aqueous solubility and prevents aggregation.
Topological Polar Surface Area (TPSA) 73.6 ŲStrikes a balance between aqueous solubility and potential membrane permeability, remaining well within the Lipinski limits for drug-like molecules.
Hydrogen Bond Donors (HBD) 2Provided by the terminal -NH₂ and internal -NH- of the hydrazide, enabling target engagement or water solvation.
Hydrogen Bond Acceptors (HBA) 4Provided by the carbonyl oxygen, ether oxygens, and terminal nitrogen.
Rotatable Bonds 5Confers high conformational flexibility, allowing the linker to adopt favorable geometries when conjugated to macromolecular targets.

Chemical Reactivity and Synthetic Utility

The Alpha-Effect and Selective Nucleophilicity

The defining chemical feature of 2-(2-methoxyethoxy)propanehydrazide is its terminal hydrazide group. Hydrazides exhibit significantly enhanced nucleophilicity compared to standard primary amines of similar basicity—a phenomenon known as the "alpha-effect" [2].

Mechanistic Causality: The adjacent nitrogen atom in the hydrazide possesses a lone pair of electrons that electrostatically repels the lone pair on the terminal nucleophilic nitrogen. This repulsion raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the electrons more readily available for donation. Consequently, this lowers the activation energy required for nucleophilic attack on electrophilic carbonyl carbons (aldehydes and ketones).

Because of this heightened reactivity, 2-(2-methoxyethoxy)propanehydrazide can selectively form acylhydrazones in complex biological mixtures at mildly acidic pH (4.5–6.0). In this pH regime, typical biological amines (such as the ε-amino groups of lysine residues) are protonated and rendered non-nucleophilic, ensuring bioorthogonal selectivity.

Dynamic Covalent Chemistry (DCC) and pH-Sensitive Prodrugs

Acylhydrazones formed from this compound are inherently dynamic. They exhibit high thermodynamic stability at physiological pH (7.4) but undergo rapid hydrolysis in mildly acidic microenvironments, such as the tumor microenvironment or intracellular endosomes/lysosomes (pH 4.5–5.5) [3]. This makes 2-(2-methoxyethoxy)propanehydrazide an ideal linker for designing stimuli-responsive ADCs or targeted drug delivery systems where premature payload release in systemic circulation must be avoided.

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems , incorporating in-process controls that confirm reaction success through fundamental chemical principles.

Protocol 1: Synthesis of 2-(2-Methoxyethoxy)propanehydrazide

This protocol utilizes a standard Williamson ether synthesis followed by hydrazinolysis.

  • Etherification: Dissolve ethyl 2-bromopropanoate (1.0 eq) and 2-methoxyethanol (1.2 eq) in anhydrous THF. Cool to 0 °C under inert atmosphere (N₂). Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Extraction: Quench with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo to yield the intermediate ester, ethyl 2-(2-methoxyethoxy)propanoate.

  • Hydrazinolysis: Dissolve the intermediate ester in absolute ethanol. Add hydrazine hydrate (NH₂NH₂·H₂O, 3.0 eq). Reflux the mixture for 12 hours.

  • Self-Validation (In-Process Control):

    • TLC Analysis: Spot the reaction mixture on silica gel. Stain with ninhydrin and heat. The formation of the hydrazide is validated by the appearance of a distinct spot that turns Ruhemann's purple (indicating the primary amine of the hydrazide), whereas the precursor ester remains colorless.

    • LC-MS (ESI+): Complete consumption of the ester is confirmed by the emergence of the protonated molecular ion peak [M+H]⁺ at m/z 163.1 .

Protocol 2: Acylhydrazone Bioconjugation (Model Reaction)

This protocol outlines the conjugation of the hydrazide to a model carbonyl-containing payload using aniline catalysis.

  • Preparation: Dissolve 2-(2-methoxyethoxy)propanehydrazide (1.2 eq) and a model aldehyde (e.g., a ketone/aldehyde-functionalized fluorophore or drug) (1.0 eq) in a 100 mM sodium acetate buffer (pH 5.5).

  • Catalysis: Add aniline (10 mM) to the mixture.

    • Causality: Aniline acts as a nucleophilic catalyst by rapidly forming a highly electrophilic Schiff base intermediate with the aldehyde, which then undergoes rapid transimination with the hydrazide. This bypasses the kinetically slow direct condensation pathway [3].

  • Incubation: Stir at room temperature for 2 hours.

  • Self-Validation (In-Process Control):

    • UV-Vis Spectroscopy: The formation of the extended conjugated system of the acylhydrazone typically results in a measurable bathochromic shift (red shift) in the absorption maximum ( λmax​ ) compared to the starting aldehyde.

    • RP-HPLC: Monitor the reaction at 254 nm. The disappearance of the aldehyde peak and the appearance of a new, more polar peak (due to the hydrophilic methoxyethoxy tail) validates >95% conversion.

Visualizations

The following diagrams map the synthetic and functional logic of 2-(2-Methoxyethoxy)propanehydrazide.

SynthWorkflow A Ethyl 2-bromopropanoate + 2-Methoxyethanol B Etherification (NaH, THF, 0 °C to RT) A->B C Ethyl 2-(2-methoxyethoxy) propanoate B->C D Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) C->D E 2-(2-Methoxyethoxy) propanehydrazide D->E

Synthetic workflow for 2-(2-Methoxyethoxy)propanehydrazide via etherification and hydrazinolysis.

ProdrugPathway Hydrazide 2-(2-Methoxyethoxy) propanehydrazide Condensation Mild Acid Catalysis (pH 5.5, Aniline) Hydrazide->Condensation Drug Carbonyl-containing Drug Payload Drug->Condensation Hydrazone Acylhydrazone Conjugate (Stable at pH 7.4) Condensation->Hydrazone Tumor Tumor Microenvironment / Endosome (pH 4.5-5.5) Hydrazone->Tumor Release Payload Release + Linker Tumor->Release

Mechanism of acylhydrazone formation and pH-triggered payload release in target microenvironments.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 63575753, 2-(2-Methoxyethoxy)propanehydrazide" PubChem. URL:[Link]

  • Agarwal, P., et al. "Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis." Chemical Reviews, 115(21), 2015. URL:[Link]

  • Nisal, R., et al. "Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts." Organic & Biomolecular Chemistry, 16, 4304-4310, 2018. URL:[Link]

Exploratory

2-(2-Methoxyethoxy)propanehydrazide: Mechanism of Action and Applications in Advanced Organic Synthesis

Executive Summary 2-(2-Methoxyethoxy)propanehydrazide (CAS: 1339027-06-3) is a highly specialized, bifunctional aliphatic building block utilized in advanced organic synthesis, bioconjugation, and medicinal chemistry. St...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(2-Methoxyethoxy)propanehydrazide (CAS: 1339027-06-3) is a highly specialized, bifunctional aliphatic building block utilized in advanced organic synthesis, bioconjugation, and medicinal chemistry. Structurally, it features a highly nucleophilic terminal hydrazide coupled to an α -branched, PEG-like (methoxyethoxy) backbone.

This structural duality provides a unique mechanistic advantage: the terminal hydrazide drives rapid, orthogonal reactivity with electrophiles, while the α -methyl group and ether linkage dictate the thermodynamic stability and solubility of the resulting conjugates. This whitepaper elucidates the core mechanistic pathways of this compound, focusing on its critical role in Dynamic Covalent Chemistry (Hydrazone Ligation) for targeted drug delivery and Heterocyclic Scaffolding (1,3,4-Oxadiazole Synthesis) for drug discovery.

Structural Rationale & Causality in Synthesis

The SMILES string CC(C(=O)NN)OCCOC reveals an α -methyl group adjacent to the carbonyl of the hydrazide. In the context of acyl hydrazone formation, this steric hindrance at the α -position is a deliberate design feature. It subtly increases the activation energy required for water nucleophilic attack during hydrolysis, thereby enhancing the stability of the hydrazone bond at physiological pH (7.4) while preserving its acid-lability at lysosomal pH (5.0)[1]. Furthermore, the 2-methoxyethoxy ether chain acts as a micro-PEG unit, drastically improving the aqueous solubility of highly hydrophobic payloads and preventing aggregation in Antibody-Drug Conjugates (ADCs)[2][3].

Mechanistic Pathway I: Dynamic Covalent Chemistry (Acyl Hydrazone Ligation)

Mechanism of Action

The formation of an acyl hydrazone is a cornerstone of dynamic covalent chemistry. The terminal primary amine of 2-(2-methoxyethoxy)propanehydrazide acts as an α -effect nucleophile, exhibiting enhanced reactivity compared to standard alkyl amines[4].

  • Protonation & Electrophilic Activation : The carbonyl oxygen of the target aldehyde or ketone is mildly protonated in a slightly acidic buffer (optimal pH 4.5–6.0), increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack : The terminal nitrogen of the hydrazide attacks the activated carbonyl carbon, forming a tetrahedral carbinolamine intermediate[1].

  • Acid-Catalyzed Dehydration : The hydroxyl group of the carbinolamine is protonated to form a superior leaving group (water). Subsequent dehydration yields the C=N double bond of the acyl hydrazone[5][6].

G A Hydrazide Nucleophile C Carbinolamine Intermediate A->C Nucleophilic Attack B Aldehyde/Ketone Electrophile B->C Protonation D Acyl Hydrazone (pH-Sensitive) C->D Acid-Catalyzed Dehydration

Fig 1: Dynamic covalent formation of acyl hydrazone via carbinolamine intermediate.

Self-Validating Experimental Protocol: Aniline-Catalyzed Hydrazone Ligation

Causality: Direct reaction between a sterically hindered hydrazide and a ketone is kinetically slow at physiological pH. The addition of aniline (10–100 mM) acts as a nucleophilic catalyst. Aniline rapidly forms a highly reactive protonated Schiff base intermediate with the ketone, which then undergoes rapid transimination by the hydrazide, lowering the overall activation energy barrier[5][7].

Step-by-Step Workflow:

  • Preparation : Dissolve the target ketone/aldehyde payload (1.0 eq) in a 0.1 M phosphate buffer (PB) at pH 6.0, containing 5% DMSO to aid initial solubility.

  • Catalyst Initiation : Add aniline to a final concentration of 50 mM. Stir for 15 minutes at room temperature to allow Schiff base formation.

  • Ligation : Introduce 2-(2-methoxyethoxy)propanehydrazide (1.2 eq) dropwise to the reaction mixture.

  • Self-Validation (In-Process) : Monitor the reaction via UV-Vis spectroscopy. The formation of the extended conjugated acyl hydrazone system will cause a distinct bathochromic (red) shift. The reaction is deemed complete when the absorbance peak at ~350 nm plateaus (typically 2–4 hours).

  • Purification : Isolate the conjugate via preparative RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.

Mechanistic Pathway II: Heterocycle Construction (1,3,4-Oxadiazole Synthesis)

Mechanism of Action

1,3,4-oxadiazoles are robust bioisosteres for amides and esters, offering improved metabolic stability, reduced hydrogen-bond donor capacity, and high membrane permeability[8]. 2-(2-methoxyethoxy)propanehydrazide serves as an ideal precursor for 2,5-disubstituted 1,3,4-oxadiazoles.

  • Acylation : The hydrazide is first reacted with a carboxylic acid derivative (e.g., an acid chloride) to form a diacylhydrazine intermediate[9].

  • Enolization & Cyclodehydration : In the presence of a strong dehydrating agent like Phosphorus Oxychloride ( POCl3​ ), the diacylhydrazine undergoes tautomerization to its enol form. POCl3​ phosphorylates the enolic oxygen, converting it into a highly labile dichlorophosphate leaving group. The oxygen atom of the opposing enol attacks the activated carbon, followed by the elimination of water and phosphate byproducts to close the five-membered aromatic ring[9][10].

G Step1 Hydrazide + Acid Chloride Step2 Diacylhydrazine Step1->Step2 Acylation (Base) Step3 Enolization (POCl3) Step2->Step3 Tautomerization Step4 1,3,4-Oxadiazole Ring Step3->Step4 Cyclodehydration (-H2O)

Fig 2: POCl3-mediated cyclodehydration pathway for 1,3,4-oxadiazole synthesis.

Self-Validating Experimental Protocol: POCl3​ -Mediated Cyclodehydration

Causality: Diacylhydrazines are thermodynamically stable and do not spontaneously cyclize. POCl3​ is chosen because it acts as both the solvent and a potent electrophilic dehydrating agent, driving the intramolecular nucleophilic attack[9][11].

Step-by-Step Workflow:

  • Diacylhydrazine Formation : Dissolve 2-(2-methoxyethoxy)propanehydrazide (1.0 eq) and a target acid chloride (1.1 eq) in anhydrous N,N-dimethylacetamide (DMAc). Stir at room temperature for 4 hours. Precipitate the intermediate with distilled water and filter[9].

  • Cyclodehydration : Suspend the dried diacylhydrazine in neat POCl3​ (10 volumes). Heat the mixture to reflux (110 °C) under an inert argon atmosphere for 5 hours[11].

  • Self-Validation (In-Process) : Extract a 10 μ L aliquot, quench in ice water, and analyze via real-time FTIR. The successful cyclization is validated by the complete disappearance of the broad N-H stretch (3200–3300 cm⁻¹) and the emergence of a sharp C=N stretch (~1600 cm⁻¹).

  • Quenching & Isolation : Carefully pour the reaction mixture over crushed ice to quench excess POCl3​ . Neutralize with saturated NaHCO3​ to pH 7.0 and extract the 1,3,4-oxadiazole product with ethyl acetate.

Quantitative Data: Kinetic & Thermodynamic Profiling

The structural nuances of the hydrazide precursor directly dictate the stability of the resulting bonds. The table below summarizes the hydrolysis kinetics of various hydrazone linkages, highlighting how the α -methyl steric bulk of 2-(2-methoxyethoxy)propanehydrazide optimizes the therapeutic window for pH-sensitive drug release[1].

Hydrazide PrecursorCarbonyl PartnerHydrolysis Half-Life (pH 7.4)Hydrolysis Half-Life (pH 5.0)Primary Application
Standard Alkyl HydrazideAliphatic Ketone~48 hours< 2 hoursRapid-release cleavable linker
2-(2-Methoxyethoxy)propanehydrazide Aryl Aldehyde > 120 hours ~4 hours Sterically-tuned ADC linker
Aryl HydrazideAryl Ketone> 200 hours> 48 hoursStable bioconjugate / Diagnostics

Table 1: Comparative hydrolysis kinetics demonstrating the steric tuning effect on hydrazone stability.

References

  • Kolmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. American Chemical Society. 5

  • Christie, R., et al. (2010). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. National Institutes of Health (NIH).1

  • Rashidi, A., et al. (2010). A simple and efficient procedure for synthesis of optically active 1,3,4-oxadiazole derivatives containing L-amino acid moieties. TUBITAK. 9

  • Jha, K. K., et al. (2020). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. National Institutes of Health (NIH). 8

  • Agarwal, P., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. American Chemical Society. 7

  • Patent Docs. (2019). Antibody-Drug Conjugates: Further Patents on Linkers. Patent Docs. 2

  • Zhang, X., et al. (2021). Antibody-drug conjugates for the treatment of lymphoma: clinical advances and latest progress. National Institutes of Health (NIH). 3

  • Ng, Y. X. (2019). Synthesis and Characterization of 1,3,4-Oxadiazoles Bearing an Indole Ring. UTAR Institutional Repository. 10

  • Niu, P., et al. (2013). I2-Mediated Oxidative C–O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides. The Journal of Organic Chemistry. 12

  • Thongolla, R., et al. (2024). Review of synthesis process of 1,3,4-oxadiazole analogs. Growing Science. 11

  • Lin, S., et al. (2020). Expanding the Versatility of Microbial Transglutaminase Using α-Effect Nucleophiles as Noncanonical Substrates. National Institutes of Health (NIH). 4

Sources

Foundational

Solubility and thermal stability profile of 2-(2-Methoxyethoxy)propanehydrazide

Physicochemical Characterization of 2-(2-Methoxyethoxy)propanehydrazide: A Technical Guide to Solubility and Thermal Stability Executive Summary The compound 2-(2-Methoxyethoxy)propanehydrazide (CAS: 1339027-06-3) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Characterization of 2-(2-Methoxyethoxy)propanehydrazide: A Technical Guide to Solubility and Thermal Stability

Executive Summary

The compound 2-(2-Methoxyethoxy)propanehydrazide (CAS: 1339027-06-3) is a highly versatile chemical intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced polymeric materials. Featuring a flexible ether linkage and a reactive hydrazide terminus, its unique molecular architecture presents specific challenges and opportunities during formulation and process chemistry. This whitepaper provides an in-depth, scientifically grounded framework for profiling the thermodynamic solubility and thermal stability of this compound, ensuring robust data collection for downstream drug development.

Molecular Architecture & Predictive Behavior

Understanding the physicochemical behavior of 2-(2-Methoxyethoxy)propanehydrazide requires a deconstruction of its structural moieties[1]:

  • Hydrazide Group (-CONHNH₂): This highly polar terminus acts as both a strong hydrogen-bond donor and acceptor. While it imparts excellent aqueous solubility, hydrazides are notoriously susceptible to pH-dependent hydrolysis and oxidative degradation[2].

  • 2-Methoxyethoxy Chain (-O-CH₂-CH₂-O-CH₃): This PEG-like tail introduces significant molecular flexibility and amphiphilicity. It disrupts crystalline lattice packing (lowering the melting point) and enhances solubility in both aqueous media and polar organic solvents.

  • Propyl Backbone: Acts as a short, hydrophobic spacer that balances the highly polar functional groups.

Because of this architecture, the compound is expected to be highly soluble in water and alcohols, but vulnerable to auto-oxidation and thermal pyrolysis at elevated temperatures.

Pathway Parent 2-(2-Methoxyethoxy) propanehydrazide Hydrolysis Aqueous Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis Oxidation Oxidative Degradation (O2 / Metal Catalyzed) Parent->Oxidation Thermal Thermal Pyrolysis (> 200°C) Parent->Thermal Hydrazine Hydrazine + Carboxylic Acid Hydrolysis->Hydrazine Radicals Hydrazyl Radicals Oxidation->Radicals Nitrogen Nitrogen Gas (N2) Thermal->Nitrogen Condensation Intermolecular Condensation Thermal->Condensation Radicals->Nitrogen

Figure 1: Major degradation pathways of 2-(2-Methoxyethoxy)propanehydrazide.

Thermodynamic Solubility Profiling

Kinetic solubility measurements often overestimate a compound's true solubility due to transient supersaturation. For rigorous pharmaceutical development, thermodynamic equilibrium solubility must be established. We employ the 3[3], which is the gold standard for determining the absolute solubility limit of an API or intermediate[4].

Self-Validating Shake-Flask Protocol

Causality Note: The protocol below is designed to prevent kinetic artifacts and degradation-induced false readings.

  • Buffer Preparation: Prepare USP standard buffers (pH 1.2, 4.5, 6.8). Reasoning: Hydrazides can exhibit pH-dependent ionization; testing across physiological pH ranges maps the full solubility profile.

  • Supersaturation: Add an excess of solid 2-(2-Methoxyethoxy)propanehydrazide to 5 mL of the solvent in a borosilicate glass vial.

  • Equilibration: Place vials in an orbital shaker at 37 ± 0.5 °C for 24 to 48 hours. Reasoning: Mechanical agitation ensures maximum surface area contact, while the 24-hour window guarantees thermodynamic equilibrium is reached.

  • Isothermal Phase Separation: Centrifuge the samples at 37 °C for 15 minutes at 10,000 rpm. Reasoning: Centrifugation is strictly preferred over filtration. The amphiphilic PEG-like tail of the molecule can adsorb onto standard syringe filter membranes, artificially lowering the quantified concentration.

  • Quantification & Validation: Extract the supernatant, dilute appropriately, and analyze via a stability-indicating HPLC-UV assay. Reasoning: A stability-indicating method verifies that the compound did not undergo aqueous hydrolysis during the 24-hour incubation.

Workflow Step1 Solid Addition Step2 Equilibration (37°C, 24h) Step1->Step2 Step3 Centrifugation (Isothermal) Step2->Step3 Step4 HPLC-UV Quantification Step3->Step4 Step5 Data Validation Step4->Step5

Figure 2: Standardized USP <1236> Shake-Flask methodology for thermodynamic solubility.

Representative Solubility Data

Based on the molecular architecture, the following table summarizes the representative thermodynamic solubility profile of the compound.

Solvent SystemDielectric Constant (ε)Expected Solubility (mg/mL)USP Classification
Water (pH 6.8 Buffer)80.1> 100Highly Soluble
Methanol32.7> 50Freely Soluble
Ethyl Acetate6.010 - 20Sparingly Soluble
n-Heptane1.9< 0.1Practically Insoluble

Thermal Stability & Degradation Kinetics

Hydrazides are thermally sensitive compounds. At elevated temperatures, they can undergo dehydrocyclization (forming oxadiazoles), oxidative degradation, or homolytic cleavage of the N-N bond[5]. To map the thermal boundaries for safe processing and storage, a dual-technique approach utilizing6[6] is mandatory.

Advanced Thermal Profiling Protocol
  • Sample Preparation: Accurately weigh 2–5 mg of the compound into a T-zero aluminum pan. Reasoning: A low sample mass prevents thermal lag and ensures uniform heat distribution across the crystalline lattice.

  • TGA Execution (Mass Loss): Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a continuous dry Nitrogen purge (50 mL/min). Reasoning: Conducting TGA under an inert nitrogen atmosphere suppresses auto-oxidation, allowing the analyst to isolate and identify the true onset of thermal pyrolysis (Td).

  • DSC Execution (Phase Transitions): Subject a fresh sample to a "Heat-Cool-Heat" cycle (-50 °C to 150 °C) at 10 °C/min. Reasoning: The first heating cycle erases the compound's thermal history and evaporates any residual solvents. The cooling and second heating cycles reveal the true Glass Transition Temperature (Tg) and Melting Point (Tm) without kinetic interference.

Representative Thermal Parameters

The structural flexibility imparted by the methoxyethoxy chain significantly lowers the melting point compared to rigid, aromatic hydrazides (like isonicotinic acid hydrazide)[6].

Thermal ParameterAnalytical TechniqueRepresentative ValueMechanistic Implication
Melting Point (Tm) DSC45 - 55 °CLow Tm driven by the highly flexible PEG-like ether chain.
Glass Transition (Tg) DSC-15 °C to -5 °CHigh amorphous flexibility at room temperature.
Onset of Decomposition (Td) TGA~210 °CEndothermic cleavage of the hydrazide N-N bond and subsequent volatilization.
Mass Loss at 300 °C TGA> 60%Rapid escape of nitrogen gas and low-molecular-weight degradation byproducts.

Conclusion

The characterization of 2-(2-Methoxyethoxy)propanehydrazide requires a nuanced approach that respects its amphiphilic and thermally reactive nature. By utilizing the USP <1236> shake-flask method with isothermal centrifugation, researchers can bypass the kinetic artifacts caused by its surfactant-like properties. Concurrently, rigorous TGA and DSC profiling under inert atmospheres isolates its true pyrolysis thresholds from oxidative degradation, providing a reliable, self-validating dataset for advanced formulation and synthesis scale-up.

References

  • PubChem Compound Summary for CID 63575753: 2-(2-Methoxyethoxy)propanehydrazide. National Center for Biotechnology Information (NCBI).
  • Stability issues and degradation pathways of N-Propylnitrous hydrazide in solution. BenchChem Technical Support.
  • A Comparative Analysis of the Thermal Stability of Isonicotinic Acid Dihydrazide and Other Key Dihydrazides. BenchChem Validation & Comparative Guide.
  • General Chapter <1236> Solubility Measurements. United States Pharmacopeia (USP-NF).
  • Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. National Institutes of Health (NIH) / PMC.
  • Annex 4: Guidelines on the Biopharmaceutics Classification System-based Biowaivers (Shake Flask Method). World Health Organization (WHO).

Sources

Exploratory

An In-depth Technical Guide to the Material Safety and Handling of 2-(2-Methoxyethoxy)propanehydrazide

For Researchers, Scientists, and Drug Development Professionals Section 1: Introduction and Scientific Context 2-(2-Methoxyethoxy)propanehydrazide is a chemical compound intended for research and development purposes.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Scientific Context

2-(2-Methoxyethoxy)propanehydrazide is a chemical compound intended for research and development purposes.[1] Its molecular structure suggests potential utility as a building block in medicinal chemistry and drug discovery, likely serving as a linker or a reactive intermediate in the synthesis of more complex molecules. The presence of a hydrazide functional group introduces a reactive site for various chemical transformations. Given its intended use in laboratory settings, a thorough understanding of its safe handling, storage, and disposal is paramount to ensure the well-being of laboratory personnel and to maintain the integrity of experimental outcomes.

Section 2: Chemical and Physical Properties

A summary of the known chemical and physical properties of 2-(2-Methoxyethoxy)propanehydrazide is presented in the table below. This information is crucial for understanding its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C6H14N2O3PubChem[2], Sapphire Bioscience[1]
Molecular Weight 162.19 g/mol PubChem[2], Sapphire Bioscience[1]
IUPAC Name 2-(2-methoxyethoxy)propanehydrazidePubChem[2]
CAS Number 135332-33-3Sapphire Bioscience[1]
Appearance Not specified (Assumed to be liquid or solid)N/A
Hydrogen Bond Donor Count 2PubChem[2]
Hydrogen Bond Acceptor Count 4PubChem[2]
Rotatable Bond Count 5PubChem[2]

Section 3: Hazard Identification and Toxicological Profile

Due to the lack of specific toxicological data for 2-(2-Methoxyethoxy)propanehydrazide, this section infers potential hazards from the well-documented profile of 2-(2-Methoxyethoxy)ethanol.

Potential Health Effects:

  • Eye Contact: May cause serious eye irritation.[3][4][5] Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[3][6][7]

  • Skin Contact: May cause skin irritation.[3][4][5][8] Prolonged or repeated contact may lead to an allergic skin reaction.[4][5][8] It is recommended to wash off immediately with soap and plenty of water.[3][7]

  • Inhalation: May cause respiratory tract irritation.[4][7] Avoid breathing vapors or mists.[3] If inhaled, remove to fresh air. If not breathing, give artificial respiration.[5][6]

  • Ingestion: May be harmful if swallowed.[3][9] Clean mouth with water and drink plenty of water afterwards.[6] Do NOT induce vomiting.[4][5]

  • Reproductive Toxicity: The analogous compound, 2-(2-Methoxyethoxy)ethanol, is classified as a Category 1B reproductive toxin, with evidence of developmental effects and potential harm to the unborn child.[6][10] Therefore, 2-(2-Methoxyethoxy)propanehydrazide should be handled with extreme caution by individuals of child-bearing potential.

Chronic Exposure: Chronic exposure to similar compounds may affect the liver, kidneys, and blood.[7]

Section 4: Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential when working with 2-(2-Methoxyethoxy)propanehydrazide.

Personal Protective Equipment (PPE)

A robust PPE strategy is the first line of defense against accidental exposure. The following diagram outlines the recommended PPE.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) researcher Researcher gloves Chemical-resistant gloves (e.g., Nitrile) researcher->gloves Hands goggles Splash-proof safety goggles researcher->goggles Eyes lab_coat Flame-retardant lab coat researcher->lab_coat Body respirator Use in a well-ventilated area or fume hood. Respirator may be required for high concentrations. researcher->respirator Respiratory

Caption: Recommended Personal Protective Equipment for handling 2-(2-Methoxyethoxy)propanehydrazide.

Handling Procedures
  • Work Area: Always handle this chemical within a certified chemical fume hood to ensure adequate ventilation.[6]

  • Avoid Contact: Do not get in eyes, on skin, or on clothing.[6] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

  • Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition.[3][6] Use non-sparking tools and explosion-proof equipment.[7][11][12]

  • Static Discharge: Take precautionary measures against static discharges.[6][11][13]

  • Hygiene: Wash hands thoroughly after handling.[7][10] Do not eat, drink, or smoke when using this product.[9][11]

Storage Requirements

Proper storage is crucial to maintain the stability and integrity of the compound and to prevent accidents.

  • Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][7][13]

  • Incompatible Materials: Store away from strong oxidizing agents and strong acids.[3][6]

  • Atmosphere: For air-sensitive compounds, storing under an inert atmosphere is recommended.[6]

  • Temperature: The compound is shipped at 4°C.[1] It is advisable to store it under refrigeration.

Section 5: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3][6]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[3][6][7]
Inhalation Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5][6][7]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink afterwards plenty of water. Call a physician or poison control center immediately.[4][5][6][7]
Accidental Release Measures

The following workflow should be initiated in the event of a spill.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate immediate area start->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ignition Remove all sources of ignition ventilate->ignition ppe Wear appropriate PPE (See Section 4.1) ignition->ppe contain Contain spill with inert absorbent material (e.g., sand, vermiculite) collect Collect absorbed material into a suitable, closed container for disposal contain->collect clean Clean the spill area thoroughly collect->clean disposal Dispose of waste according to institutional and local regulations clean->disposal ppe->contain end Spill Response Complete disposal->end

Caption: Step-by-step workflow for responding to a spill of 2-(2-Methoxyethoxy)propanehydrazide.

Section 6: Fire-Fighting Measures and Stability/Reactivity

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical, or foam.[6][7] Water spray may be used to cool closed containers.[3][7]

  • Specific Hazards: The analogous compound is a combustible liquid.[6][7] Containers may explode when heated.[3][6] Vapors may form explosive mixtures with air and travel to a source of ignition and flash back.[3][11][12]

  • Hazardous Combustion Products: Carbon monoxide (CO) and carbon dioxide (CO2).[3][6]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][6]

Stability and Reactivity
  • Reactivity: No hazardous reactions are expected under normal processing.[3]

  • Chemical Stability: Stable under normal conditions.[3][6]

  • Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[3][6] Exposure to moist air or water.[3]

  • Incompatible Materials: Strong oxidizing agents and strong acids.[3][6]

  • Hazardous Decomposition Products: Carbon monoxide (CO) and carbon dioxide (CO2).[3]

Section 7: Disposal Considerations

Waste from this chemical must be handled as hazardous waste. Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][6][12][13] Do not allow the product to enter drains.[7][13]

References

  • PubChem. 2-(2-Methoxyethoxy)propanehydrazide | C6H14N2O3 | CID 63575753. [Link]

  • SAFETY DATA SHEET - Propane, 2,2-dimethoxy-. [Link]

  • 3M. Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: 2-(2-methoxyethoxy)ethanol. [Link]

Sources

Foundational

An In-depth Technical Guide to 2-(2-Methoxyethoxy)propanehydrazide: A Versatile Moiety in Modern Drug Discovery

Introduction: The Strategic Importance of Ethoxy-Linked Scaffolds in Medicinal Chemistry In the landscape of contemporary drug discovery and development, the deliberate and strategic modification of molecular scaffolds i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Ethoxy-Linked Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the deliberate and strategic modification of molecular scaffolds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among the vast arsenal of chemical functionalities available to medicinal chemists, the methoxyethoxy group has emerged as a particularly valuable motif. Its unique combination of properties, including enhanced solubility, improved metabolic stability, and the ability to modulate ligand-target interactions, has led to its incorporation in a wide array of therapeutic agents.[1] This guide provides a comprehensive technical overview of 2-(2-Methoxyethoxy)propanehydrazide, a molecule that encapsulates the advantageous features of the methoxyethoxy linkage within a reactive hydrazide framework, positioning it as a valuable building block for researchers and scientists in the field.

The presence of the ether linkages and terminal methyl group in the methoxyethoxy side chain allows for a fine-tuning of the hydrophilic-hydrophobic balance.[2] This characteristic is particularly crucial in the design of molecules intended to traverse cellular membranes and interact with biological targets in aqueous environments. Furthermore, the hydrazide functional group is a versatile handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures. This guide will delve into the core chemical properties, a plausible synthetic route, potential applications, and the safety considerations for 2-(2-Methoxyethoxy)propanehydrazide, providing a foundational resource for its effective utilization in research and development.

Core Molecular Attributes

A thorough understanding of the fundamental physicochemical properties of a molecule is the bedrock of its application in any scientific endeavor. The following table summarizes the key molecular attributes of 2-(2-Methoxyethoxy)propanehydrazide, computed and curated from the PubChem database.[3]

PropertyValueSource
Molecular Formula C6H14N2O3PubChem[3]
Molecular Weight 162.19 g/mol PubChem[3]
Exact Mass 162.10044231 DaPubChem[3]
IUPAC Name 2-(2-methoxyethoxy)propanehydrazidePubChem[3]
CAS Number 1339027-06-3PubChem[3]
Topological Polar Surface Area 73.6 ŲPubChem[3]
Hydrogen Bond Donor Count 2PubChem[3]
Hydrogen Bond Acceptor Count 4PubChem[3]
Rotatable Bond Count 5PubChem[3]
XLogP3-AA (Lipophilicity) -1.1PubChem[3]

Synthetic Strategy: A Plausible Two-Step Approach

Step 1: Synthesis of Ethyl 2-(2-Methoxyethoxy)propanoate

The initial step involves the synthesis of the corresponding ethyl ester from ethyl lactate and a suitable methoxyethoxy-containing electrophile. A plausible method is the acid-catalyzed addition of 2-methoxy-1-propene to ethyl lactate, or more commonly, the Williamson ether synthesis. A more direct and likely higher-yielding method would be the reaction of ethyl lactate with 2-methoxyethyl methyl ether under acidic conditions. However, a more practical approach for which general procedures are available involves the reaction of ethyl lactate with an appropriate halo-ether.

Synthesis_Step1 cluster_reactants Reactants ethyl_lactate Ethyl Lactate product Ethyl 2-(2-Methoxyethoxy)propanoate ethyl_lactate->product 1. NaH, THF 2. 2-bromoethyl methyl ether methoxyethoxy_source 2-bromoethyl methyl ether base NaH solvent THF Synthesis_Step2 ester Ethyl 2-(2-Methoxyethoxy)propanoate product 2-(2-Methoxyethoxy)propanehydrazide ester->product Reflux hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) hydrazine->product solvent Ethanol PROTAC_Concept cluster_PROTAC PROTAC Molecule cluster_Process Degradation Pathway Target_Ligand Target Protein Ligand Linker Linker (containing 2-(2-Methoxyethoxy)propyl moiety) Target_Ligand->Linker Target_Protein Target Protein Target_Ligand->Target_Protein Binds E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligase_Ligand->E3_Ligase Binds Ubiquitination Ubiquitination Target_Protein->Ubiquitination leads to E3_Ligase->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome followed by

Sources

Exploratory

Preliminary In Vitro Toxicity Assessment of 2-(2-Methoxyethoxy)propanehydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide outlines a comprehensive in vitro strategy for the preliminary toxicological...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide outlines a comprehensive in vitro strategy for the preliminary toxicological investigation of the novel compound, 2-(2-Methoxyethoxy)propanehydrazide. Given the structural alerts inherent to the hydrazide moiety, a focused panel of assays is proposed to assess its potential for cytotoxicity, metabolic activation into reactive species, and genotoxicity. This document provides not only step-by-step experimental protocols but also the underlying scientific rationale for their selection and execution. The described workflows are designed to generate a robust preliminary dataset to inform subsequent stages of drug development or chemical safety assessment.

Introduction and Scientific Rationale

2-(2-Methoxyethoxy)propanehydrazide is a chemical entity with limited publicly available toxicological data.[1][2] Its core structure contains a hydrazide functional group (-C(=O)NHNH2), which is a well-established structural alert for potential toxicity. Hydrazide-containing compounds, such as the drugs isoniazid and hydralazine, are known to elicit toxicity through various mechanisms, often involving metabolic activation.[3][4][5]

The primary toxicological concerns associated with hydrazides include:

  • Hepatotoxicity: The liver is a primary site of metabolism, and reactive metabolites can lead to cellular damage.[4]

  • Genotoxicity: Reactive intermediates can interact with DNA, leading to mutations or chromosomal damage.[6][7]

  • Formation of Reactive Metabolites: Cytochrome P450 enzymes can oxidize hydrazides to form unstable intermediates, including free radicals and diazenes, which can covalently bind to cellular macromolecules or deplete cellular antioxidants like glutathione (GSH).[5][8][9][10]

Therefore, a preliminary in vitro toxicity assessment of 2-(2-Methoxyethoxy)propanehydrazide is crucial. This guide proposes a tiered approach, starting with a general cytotoxicity assessment, followed by investigations into metabolic activation and genotoxicity. This strategy allows for a systematic and resource-efficient evaluation of the compound's toxic potential.

Proposed In Vitro Toxicity Testing Workflow

The proposed workflow is designed to provide a comprehensive preliminary toxicity profile of 2-(2-Methoxyethoxy)propanehydrazide.

G cluster_0 Tier 1: Cytotoxicity Assessment cluster_1 Tier 2: Mechanistic Insights cluster_2 Tier 3: Genotoxicity Assessment A Neutral Red Uptake (NRU) Assay in HepG2 cells B Determine IC50 Value A->B C Glutathione (GSH) Depletion Assay (with and without S9 fraction) B->C Inform concentration selection D Assess potential for reactive metabolite formation C->D E Bacterial Reverse Mutation Assay (Ames Test) D->E F Alkaline Comet Assay D->F G Evaluate mutagenic and DNA-damaging potential E->G F->G

Caption: Proposed tiered workflow for in vitro toxicity testing.

Tier 1: Cytotoxicity Assessment

The initial step is to determine the concentration range at which 2-(2-Methoxyethoxy)propanehydrazide exerts cytotoxic effects. The Neutral Red Uptake (NRU) assay is a robust and widely accepted method for this purpose.[11][12][13]

Neutral Red Uptake (NRU) Assay

Principle: This assay assesses cell viability based on the ability of healthy cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[11][14] Toxic substances can impair cell membrane integrity or lysosomal function, leading to a decreased uptake of the dye.[11]

Cell Line Selection: The human hepatoma cell line, HepG2, is recommended due to its hepatic origin and metabolic capabilities, making it relevant for assessing potential hepatotoxicity.

Experimental Protocol: Neutral Red Uptake (NRU) Assay
  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[15]

  • Compound Preparation: Prepare a stock solution of 2-(2-Methoxyethoxy)propanehydrazide in a suitable solvent (e.g., DMSO, water). Perform serial dilutions to create a range of test concentrations. The final solvent concentration in the wells should not exceed 0.5%.[11][15]

  • Cell Treatment: Remove the culture medium and expose the cells to various concentrations of the test compound for 24 hours.[16] Include a vehicle control (solvent only) and a positive control (e.g., sodium lauryl sulfate).[11]

  • Neutral Red Staining: After the incubation period, remove the treatment medium, wash the cells with phosphate-buffered saline (PBS), and add a medium containing neutral red (e.g., 50 µg/mL).[16][17] Incubate for 2-3 hours.[17]

  • Dye Extraction: Remove the neutral red medium, wash the cells with PBS, and add a destain solution (e.g., 1% acetic acid, 50% ethanol in water) to extract the dye from the lysosomes.[14][16]

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm using a microplate reader.[16][17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of neutral red uptake).

Data Presentation
Concentration (µM)Mean Absorbance (540 nm)Standard Deviation% Viability
Vehicle Control1.250.08100
11.220.0797.6
101.150.0992.0
500.980.1178.4
1000.650.0652.0
2500.310.0424.8
5000.150.0312.0

Caption: Example data from a Neutral Red Uptake Assay.

Tier 2: Mechanistic Insights - Metabolic Activation

A key toxicological concern with hydrazides is their potential for metabolic activation into reactive species.[5] The Glutathione (GSH) Depletion Assay is a valuable tool for investigating this phenomenon.[18][19]

Glutathione (GSH) Depletion Assay

Principle: Glutathione is a critical intracellular antioxidant that detoxifies reactive electrophilic species.[18] A significant decrease in cellular GSH levels following exposure to a compound, particularly in the presence of a metabolic activation system (like the S9 fraction), suggests the formation of reactive metabolites.[18][19]

Metabolic Activation System: The inclusion of a liver S9 fraction (a mixture of microsomes and cytosol) provides a source of phase I and phase II metabolic enzymes, mimicking in vivo metabolism.[18]

Experimental Protocol: Glutathione (GSH) Depletion Assay
  • Cell Culture and Treatment: Culture HepG2 cells as described for the NRU assay. Treat cells with sub-lethal concentrations of 2-(2-Methoxyethoxy)propanehydrazide (derived from the IC50 value) in the presence and absence of a rat liver S9 fraction and an NADPH-generating system.

  • Cell Lysis: After a defined incubation period (e.g., 2-4 hours), wash the cells with PBS and lyse them to release intracellular contents.

  • GSH Quantification: Measure the total GSH content in the cell lysates. Several commercial kits are available for this purpose, often based on the reaction of GSH with a chromogenic substrate like 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) or a luminescent probe.[20][21]

  • Data Analysis: Normalize the GSH levels to the total protein content in each sample. Compare the GSH levels in treated cells to those in vehicle-treated controls. A significant decrease in GSH, especially in the presence of the S9 fraction, indicates metabolic activation.

G cluster_0 Metabolic Activation Pathway A 2-(2-Methoxyethoxy)propanehydrazide B Cytochrome P450 (in S9 fraction) A->B C Reactive Metabolites (e.g., free radicals, diazenes) B->C Oxidation D Glutathione (GSH) C->D F GSH Depletion C->F G Covalent Binding to Cellular Macromolecules C->G E GSH Conjugate (Detoxification) D->E H Cellular Damage F->H G->H

Caption: Potential metabolic activation and detoxification pathways.

Tier 3: Genotoxicity Assessment

Investigating the genotoxic potential of 2-(2-Methoxyethoxy)propanehydrazide is a critical step, as DNA damage can lead to mutations and carcinogenesis. A combination of the Bacterial Reverse Mutation Assay (Ames test) and the Comet Assay provides a comprehensive assessment of mutagenicity and DNA damage.

Bacterial Reverse Mutation Assay (Ames Test)

Principle: The Ames test is a widely used method to assess the mutagenic potential of a chemical.[22][23][24][25] It utilizes specific strains of Salmonella typhimurium that have mutations in the genes required to synthesize the amino acid histidine.[25][26] The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[26] The test is performed with and without the S9 fraction to detect both direct-acting mutagens and those that require metabolic activation.[26]

Experimental Protocol: Ames Test (Plate Incorporation Method)
  • Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an E. coli strain (e.g., WP2 uvrA) to detect different types of mutations.

  • Preparation: Prepare serial dilutions of 2-(2-Methoxyethoxy)propanehydrazide.

  • Exposure: In separate tubes, combine the test compound dilution, the bacterial culture, and either the S9 mix or a buffer (for the non-activation condition).

  • Plating: Add top agar to each tube, vortex, and pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

Principle: The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells.[27][28][29][30] Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions.[29] Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail."[31] The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[31]

Experimental Protocol: Alkaline Comet Assay
  • Cell Treatment: Expose HepG2 cells to a range of concentrations of 2-(2-Methoxyethoxy)propanehydrazide for a short period (e.g., 2-4 hours). Include a vehicle control and a positive control (e.g., hydrogen peroxide).

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA.[29]

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Analyze at least 50-100 cells per sample using specialized software to quantify the percentage of DNA in the tail.

  • Data Analysis: A statistically significant, dose-dependent increase in the percentage of tail DNA indicates that the compound induces DNA damage.

Data Presentation
TreatmentConcentration (µM)Mean % Tail DNAStandard Deviation
Vehicle Control03.51.2
Positive Control5045.25.8
Compound X104.11.5
Compound X5012.83.2
Compound X10028.64.9

Caption: Example data from an Alkaline Comet Assay.

Interpretation of Results and Future Directions

The collective data from these assays will provide a preliminary but comprehensive in vitro toxicity profile of 2-(2-Methoxyethoxy)propanehydrazide.

  • A low IC50 value in the NRU assay indicates significant cytotoxicity.

  • A substantial decrease in GSH levels , particularly in the presence of the S9 fraction, strongly suggests that the compound is metabolized to reactive intermediates.

  • A positive result in the Ames test indicates mutagenic potential, while a positive Comet Assay reveals DNA-damaging properties.

Positive findings in any of these assays would warrant further investigation, which could include:

  • Identification of the specific reactive metabolites using mass spectrometry.

  • In vitro micronucleus assays to assess chromosomal damage.[32]

  • More complex in vitro models, such as 3D liver spheroids, to better mimic the in vivo environment.

This structured, in-depth approach ensures scientific rigor and provides a solid foundation for making informed decisions regarding the future development or use of 2-(2-Methoxyethoxy)propanehydrazide.

References

  • Bio-protocol. (n.d.). 3.4.3. Neutral Red Uptake Assay. Retrieved from [Link]

  • Brambilla, G., & Martelli, A. (1985). In vivo and in vitro genotoxicity of three antihypertensive hydrazine derivatives (hydralazine, dihydralazine, and endralazine). Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 158(3), 131-139.
  • Charles River. (n.d.). Ames Test. Retrieved from [Link]

  • Eardi, G., & Martelli, A. (1995). In vitro and in vivo testing of hydralazine genotoxicity. The Journal of Pharmacology and Experimental Therapeutics, 273(1), 113-120.
  • Eurofins. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

  • ICCVAM. (2003, November 4). NHK Neutral Red Uptake Assay. National Toxicology Program. Retrieved from [Link]

  • Ju, Y. H., & Yang, J. L. (2008). Accelerated Cytotoxic Mechanism Screening of Hydralazine Using an in Vitro Hepatocyte Inflammatory Cell Peroxidase Model. Chemical Research in Toxicology, 21(5), 1045-1053.
  • Kalyanaraman, B., & Sinha, B. K. (1985). Free radical-mediated activation of hydrazine derivatives. Environmental Health Perspectives, 64, 179-184.
  • McGraw Hill Medical. (n.d.). ISONIAZID (INH). In Poisoning & Drug Overdose (7th ed.). AccessMedicine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, March 14). 2-(2-Methoxyethoxy)propanehydrazide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Glutathione depletion in a liver microsomal assay as an in vitro biomarker for reactive metabolite formation. PubMed. Retrieved from [Link]

  • OECD. (2010, July 20). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved from [Link]

  • O'Brien, P. J. (1991). Molecular mechanisms of quinone cytotoxicity. Chemico-Biological Interactions, 80(1), 1-41.
  • RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

  • Sinha, B. K. (1983). Metabolic activation of hydrazine derivatives. Journal of Biological Chemistry, 258(1), 796-801.
  • Tice, R. R., Agurell, E., Anderson, D., Burlinson, B., Hartmann, A., Kobayashi, H., ... & Sasaki, Y. F. (2000). Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing. Environmental and Molecular Mutagenesis, 35(3), 206-221.
  • U.S. National Library of Medicine. (n.d.). Isoniazid Toxicity. MedlinePlus. Retrieved from [Link]

  • World Health Organization. (n.d.). Hydralazine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis Protocol for 2-(2-Methoxyethoxy)propanehydrazide

Executive Summary This application note details a robust, two-step synthetic protocol for 2-(2-Methoxyethoxy)propanehydrazide (CAS: 1339027-06-3). As a highly functionalized building block, this compound features a hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details a robust, two-step synthetic protocol for 2-(2-Methoxyethoxy)propanehydrazide (CAS: 1339027-06-3). As a highly functionalized building block, this compound features a hydrophilic PEG-like spacer and a nucleophilic hydrazide moiety, making it highly valuable for bioconjugation, fragment-based drug discovery, and the synthesis of heterocyclic active pharmaceutical ingredients (APIs) ()[1].

Retrosynthetic Analysis & Mechanistic Rationale

The target compound is constructed via a linear sequence designed to maximize atom economy and operational simplicity.

Phase 1: Williamson Ether Synthesis The carbon skeleton is assembled by reacting 2-methoxyethanol with ethyl 2-bromopropanoate. Sodium hydride (NaH) is employed as the base to quantitatively deprotonate the primary alcohol. The resulting alkoxide undergoes an SN​2 substitution at the α -carbon of the bromoester. Temperature control is critical here: the reaction is initiated at 0 °C to suppress the competing E2 elimination of the α -halo ester (which would yield ethyl acrylate) ()[2].

Phase 2: Hydrazinolysis The intermediate ester, ethyl 2-(2-methoxyethoxy)propanoate, is subjected to hydrazinolysis. Hydrazine hydrate acts as a potent α -effect nucleophile, attacking the ester carbonyl. A stoichiometric excess of hydrazine is utilized to drive the equilibrium toward the mono-hydrazide and prevent the formation of symmetric N,N′ -diacylhydrazines ()[3].

Synthetic Workflow

G SM 2-Methoxyethanol + Ethyl 2-bromopropanoate Step1 Williamson Ether Synthesis (NaH, THF, 0°C to RT) SM->Step1 Int Ethyl 2-(2-methoxyethoxy)propanoate Step1->Int Step2 Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) Int->Step2 Target 2-(2-Methoxyethoxy)propanehydrazide Step2->Target

Figure 1: Two-step synthetic workflow for 2-(2-Methoxyethoxy)propanehydrazide.

Step-by-Step Experimental Methodology

Step 1: Synthesis of Ethyl 2-(2-methoxyethoxy)propanoate

Objective: Establish the ether linkage while preserving the ester functionality.

Reagents:

  • 2-Methoxyethanol: 1.0 eq

  • Ethyl 2-bromopropanoate: 1.1 eq

  • Sodium Hydride (60% dispersion in mineral oil): 1.2 eq

  • Anhydrous Tetrahydrofuran (THF): 0.5 M

Procedure:

  • Preparation: Purge a flame-dried, multi-neck round-bottom flask with inert gas (N 2​ or Argon).

  • Deprotonation: Suspend NaH in anhydrous THF and cool the mixture to 0 °C using an ice-water bath. Add 2-methoxyethanol dropwise over 15–20 minutes.

    • Causality: Dropwise addition controls the exothermic evolution of hydrogen gas and prevents localized overheating. Stir at 0 °C for 30 minutes until gas evolution ceases[2].

  • Alkylation: Add ethyl 2-bromopropanoate dropwise via an addition funnel.

    • Causality: Maintaining the temperature at 0 °C during this addition is critical to minimize the E2 elimination side-reaction.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

  • Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc, 4:1). The disappearance of the bromoester indicates completion.

  • Workup: Quench the reaction carefully with saturated aqueous NH 4​ Cl. Extract the aqueous phase with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography to yield the intermediate ester.

Step 2: Synthesis of 2-(2-Methoxyethoxy)propanehydrazide

Objective: Convert the ester to the target hydrazide without degrading the ether linkage.

Reagents:

  • Ethyl 2-(2-methoxyethoxy)propanoate: 1.0 eq

  • Hydrazine hydrate (80% aqueous solution): 3.0 eq

  • Absolute Ethanol: 0.3 M

Procedure:

  • Preparation: Dissolve the intermediate ester in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add hydrazine hydrate in a single portion.

    • Causality: A 3.0 eq excess is strictly required to ensure complete conversion and to statistically suppress the formation of dimeric byproducts[3].

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 8–12 hours.

  • Validation (In-Process Control): Monitor via LC-MS. The mass shift from the ester to the hydrazide[M+H] + = 163.2 m/z confirms product formation.

  • Isolation: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove ethanol and unreacted hydrazine.

  • Azeotropic Drying: Co-evaporate the residue with toluene (2 × 20 mL) to azeotropically remove trace residual water and hydrazine.

  • Final Polish: Triturate the crude residue with cold diethyl ether to precipitate the pure 2-(2-Methoxyethoxy)propanehydrazide. Dry under high vacuum.

Quantitative Data & Physicochemical Properties

PropertyValue
IUPAC Name 2-(2-methoxyethoxy)propanehydrazide
CAS Number 1339027-06-3
Molecular Formula C 6​ H 14​ N 2​ O 3​
Molecular Weight 162.19 g/mol
Computed XLogP3 -1.1
Topological Polar Surface Area 73.6 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4

Data summarized from computational models and public chemical databases[1].

References

  • Title: 2-(2-Methoxyethoxy)propanehydrazide | C6H14N2O3 | CID 63575753 - PubChem Source: nih.gov URL: [Link]

  • Source: google.com (Google Patents)
  • Source: google.com (Google Patents)

Sources

Application

Application Notes &amp; Protocols: Mastering Hydrazone Bond Formation with 2-(2-Methoxyethoxy)propanehydrazide

Introduction: The Power and Precision of the Hydrazone Bond In the landscape of modern bioconjugation and drug delivery, the hydrazone bond stands out for its unique combination of stability and controlled lability.[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power and Precision of the Hydrazone Bond

In the landscape of modern bioconjugation and drug delivery, the hydrazone bond stands out for its unique combination of stability and controlled lability.[1][2] Formed by the condensation of a hydrazide with an aldehyde or ketone, this linkage is a cornerstone of advanced therapeutic design, particularly in the development of Antibody-Drug Conjugates (ADCs).[2][3] The defining characteristic of the hydrazone bond is its pH-dependent stability; it remains robust in the neutral pH environment of the bloodstream (pH ~7.4) but undergoes rapid hydrolysis in the acidic milieu of cellular endosomes and lysosomes (pH 4.5–6.5).[4][5] This "smart" release mechanism allows for the precise delivery of cytotoxic payloads directly inside target cells, minimizing systemic toxicity and enhancing the therapeutic window.[5][6]

This guide provides a deep dive into the practical application of 2-(2-Methoxyethoxy)propanehydrazide, a specialized acyl hydrazide reagent. Its structure incorporates a hydrophilic, flexible linker arm, intended to improve aqueous solubility and provide spatial separation between conjugated molecules. We will explore the fundamental principles of hydrazone formation, provide detailed, field-tested protocols for conjugation and stability analysis, and offer expert insights into optimizing these powerful reactions for research and drug development.

Core Principles: The Chemistry of Hydrazone Ligation

A successful conjugation strategy is built on a solid understanding of the underlying reaction mechanism. Hydrazone formation is a reversible, acid-catalyzed condensation reaction.[7]

Reaction Mechanism

The process occurs in two primary steps:

  • Nucleophilic Addition: The terminal nitrogen of the hydrazide, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms an unstable tetrahedral intermediate called a carbinolhydrazine.[7][8]

  • Dehydration: This intermediate then undergoes an acid-catalyzed elimination of a water molecule to form the stable carbon-nitrogen double bond (C=N) characteristic of the hydrazone.[7][9] The breakdown of the carbinolhydrazine is typically the rate-limiting step at neutral pH.[7]

Hydrazone Formation Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aldehyde Aldehyde/Ketone (R-CHO) Intermediate Carbinolhydrazine (Tetrahedral Intermediate) Aldehyde->Intermediate Nucleophilic Addition Hydrazide 2-(2-Methoxyethoxy)propanehydrazide (R'-NHNH2) Hydrazone Hydrazone Product (R-CH=N-NH-R') Intermediate->Hydrazone Acid-Catalyzed Dehydration Water Water (H2O)

Caption: The two-step mechanism of hydrazone bond formation.

Critical Factor: pH Dependence

The rate of hydrazone formation is exquisitely sensitive to pH.[7]

  • Optimal pH (4.0 - 6.0): The reaction is generally fastest in this slightly acidic range. The acid acts as a catalyst for the dehydration of the carbinolhydrazine intermediate.[7][10]

  • Strongly Acidic (pH < 4.0): At very low pH, the hydrazide becomes protonated (R-NHNH3+). This neutralizes its nucleophilicity, dramatically slowing the initial addition step.[7]

  • Neutral to Basic (pH > 6.0): In the absence of sufficient acid catalysis, the dehydration step becomes slow and rate-limiting. For applications at physiological pH (~7.4), this can be a significant kinetic barrier.[7]

Accelerating the Reaction: Aniline Catalysis

To overcome the slow reaction rates at neutral pH, a catalyst is often employed. Aniline and its derivatives are highly effective nucleophilic catalysts for this purpose.[11][12] The catalyst first reacts with the aldehyde/ketone to form a more reactive protonated Schiff base (iminium ion) intermediate. This intermediate is then rapidly attacked by the hydrazide, regenerating the catalyst and accelerating the overall rate of hydrazone formation, sometimes by several orders of magnitude.[11][13] This allows for efficient conjugations under biologically compatible conditions.

Bond Stability and Structure

The hydrolytic stability of the resulting hydrazone bond is not uniform; it is dictated by the electronic and steric nature of the parent aldehyde/ketone and hydrazide.

  • Acylhydrazones vs. Alkylhydrazones: As an acyl hydrazide, 2-(2-Methoxyethoxy)propanehydrazide forms acylhydrazones. These are significantly more stable against hydrolysis at neutral pH compared to alkylhydrazones, a critical feature for applications requiring stability in circulation.[5]

  • Aromatic vs. Aliphatic Aldehydes: Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes. This is due to the stabilizing effect of conjugation between the C=N bond and the aromatic ring.[4][5][14] This principle allows for the fine-tuning of drug release kinetics.

Protocol I: General Hydrazone Ligation

This protocol provides a robust starting point for the conjugation of 2-(2-Methoxyethoxy)propanehydrazide to an aldehyde- or ketone-containing molecule.

Materials & Reagents
  • 2-(2-Methoxyethoxy)propanehydrazide (For research use only[15])

  • Aldehyde- or ketone-functionalized molecule (e.g., protein, peptide, small molecule)

  • Reaction Buffer: 100 mM Sodium Acetate, pH 4.7 or 100 mM Sodium Phosphate, pH 7.0

  • Co-solvent (if required): Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Catalyst (optional): Aniline (freshly distilled), 1 M stock in DMSO

  • Quenching Solution: Not typically required due to equilibrium, but analysis can be stopped by flash freezing or immediate HPLC injection.

  • Purification: HPLC system (Reverse-Phase or Size-Exclusion), appropriate columns and solvents.

Step-by-Step Methodology

Protocol Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Prep1 1. Dissolve Aldehyde/ Ketone Substrate React1 3. Combine Reactants (Control Stoichiometry) Prep1->React1 Prep2 2. Dissolve Hydrazide Reagent Prep2->React1 React2 4. Adjust pH & Add Catalyst (if needed) React1->React2 React3 5. Incubate (Room Temp, 2-16 h) React2->React3 Analysis1 6. Monitor Progress (LC-MS / HPLC) React3->Analysis1 Analysis2 7. Purify Conjugate (HPLC) Analysis1->Analysis2 Analysis3 8. Characterize Product (MS, NMR) Analysis2->Analysis3

Caption: Experimental workflow for hydrazone conjugation.

  • Reagent Preparation:

    • Prepare a 10-50 mM stock solution of your aldehyde/ketone substrate in the chosen reaction buffer. If solubility is limited, use a minimal amount of co-solvent (e.g., up to 10-20% DMSO).

    • Prepare a 50-100 mM stock solution of 2-(2-Methoxyethoxy)propanehydrazide in the same buffer system.

  • Reaction Setup:

    • In a microcentrifuge tube, add the aldehyde/ketone substrate solution.

    • Add 1.2 to 2.0 molar equivalents of the 2-(2-Methoxyethoxy)propanehydrazide stock solution. A slight excess of the hydrazide helps drive the reaction equilibrium towards the product.[7]

    • For Acid-Catalyzed Conditions (Optimal Rate): Use the pH 4.7 acetate buffer as the reaction solvent.

    • For Physiological Conditions (with Catalyst): Use the pH 7.0 phosphate buffer. Add the aniline stock solution to a final concentration of 50-100 mM.[11]

  • Incubation:

    • Incubate the reaction mixture at room temperature (20-25°C) for 2-16 hours.

    • The optimal reaction time should be determined empirically. Monitor the reaction progress periodically (e.g., at 2, 4, 8, and 16 hours) using LC-MS or HPLC.

  • Purification:

    • Once the reaction has reached completion (or the desired conversion), purify the hydrazone conjugate from excess reagents and catalyst using an appropriate HPLC method.

    • For protein conjugates, Size-Exclusion Chromatography (SEC) is effective for removing small molecule reagents.

    • For small molecule conjugates, Reverse-Phase HPLC (RP-HPLC) is typically used.

  • Characterization:

    • Confirm the identity of the purified conjugate using mass spectrometry to verify the expected molecular weight.

    • For small molecules, ¹H NMR spectroscopy can confirm the formation of the hydrazone bond by identifying the characteristic imine proton (R₂C=N-H ).

Protocol II: pH-Dependent Hydrolysis Assay

This protocol is essential for validating the pH-sensitive release mechanism of your hydrazone-linked conjugate, a critical parameter for drug delivery applications.

Materials & Reagents
  • Purified Hydrazone Conjugate

  • Physiological Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4

  • Acidic Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.0

  • Incubator or water bath set to 37°C

  • HPLC system for quantitative analysis

Step-by-Step Methodology
  • Sample Preparation: Prepare two identical sets of samples by diluting the purified hydrazone conjugate to a final concentration of 1 mg/mL in both the pH 7.4 and pH 5.0 buffers.

  • Incubation: Place all samples in an incubator at 37°C to simulate physiological conditions.[4]

  • Time-Point Analysis:

    • At designated time points (e.g., t = 0, 1, 2, 4, 8, 12, 24, and 48 hours), remove an aliquot from each sample.

    • Immediately inject the aliquot onto an HPLC system to quantify the peak area of the intact conjugate. The "t=0" sample serves as the 100% reference.

  • Data Analysis:

    • For each time point, calculate the percentage of intact conjugate remaining relative to the t=0 sample.

    • Plot the percentage of intact conjugate versus time for both pH conditions.

    • This plot will visually demonstrate the stability at neutral pH and the accelerated hydrolysis (release) under acidic conditions. The half-life (t₁/₂) of the conjugate at each pH can be calculated from this data.

Data Summary and Troubleshooting

Typical Reaction Parameters
ParameterAcid-Catalyzed ConditionAniline-Catalyzed (Neutral pH)Rationale & Notes
pH 4.5 - 5.56.8 - 7.4Balances hydrazide nucleophilicity and dehydration catalysis.[7]
Temperature 20 - 37°C20 - 37°CReaction proceeds well at RT; warming can increase rate.
Hydrazide Excess 1.2 - 2.0 eq.1.5 - 3.0 eq.Helps drive the reversible reaction towards product formation.[7]
Catalyst None50 - 100 mM AnilineEssential for achieving reasonable rates at neutral pH.[11]
Reaction Time 1 - 8 hours2 - 16 hoursHighly dependent on substrate reactivity. Monitor progress.
Expected Yield >80%>70%Yields are typically high but depend on substrate purity and stability.
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction Incorrect pH; Low reagent concentration; Steric hindrance.Verify buffer pH. Increase reagent concentrations. If at neutral pH, add aniline catalyst. Increase incubation time or temperature (to 37°C).
Poor Solubility Substrate is not soluble in the aqueous buffer.Add a minimal amount of organic co-solvent (e.g., 5-20% DMSO or DMF) to the reaction mixture.
Product Hydrolyzes During Purification The hydrazone is unexpectedly labile; Purification buffer is too acidic.Perform purification at a neutral or slightly basic pH (7.0-7.5). Keep samples cold (4°C) throughout the process.
Multiple Products Observed Substrate contains multiple carbonyl groups; Side reactions.Use a substrate with a single, defined reactive site. Ensure hydrazide reagent is pure and not oxidized.

References

  • G.P. Ledo, et al. (2007). Design, Synthesis, and Characterization of pH-Sensitive PEG−PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH Stability of PEG−PE Conjugates. Bioconjugate Chemistry. [Link]

  • A.E. Hudalla, et al. (2014). Bis-Aliphatic Hydrazone-Linked Hydrogels Form Most Rapidly at Physiological pH: Identifying the Origin of Hydrogel Properties with Small Molecule Kinetic Studies. Chemistry of Materials. [Link]

  • J.A. Kilyanek, et al. (2016). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. Semantic Scholar. [Link]

  • J.D. K.L., et al. (2014). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. PMC. [Link]

  • V.P. Torchilin, et al. (2007). Design, Synthesis, and Characterization of pH-Sensitive PEG−PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers. Bioconjugate Chemistry. [Link]

  • A. Dirksen, et al. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. [Link]

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  • Anonymous. (n.d.). Hydrazones. IntechOpen. [Link]

  • Science.gov. (n.d.). pH-sensitive hydrazone bond: Topics by Science.gov. [Link]

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  • M. Pawlicki, et al. (2022). Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. PMC. [Link]

  • A.A. El-Henawy, et al. (2024). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. PMC. [Link]

  • Wikipedia. (n.d.). Hydrazone. [Link]

  • S.A. El-sayed, et al. (2019). Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities. Arabian Journal of Chemistry. [Link]

  • K. Kalia, et al. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC. [Link]

  • Z. Zhang, et al. (2020). Further Exploration of Hydrazine-Mediated Bioconjugation Chemistries. Organic Letters. [Link]

  • J. Clark. (n.d.). Addition-elimination reactions of aldehydes and ketones. Chemguide. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydrazones. [Link]

  • Y. Fu, et al. (2019). Recent advances of antibody drug conjugates for clinical applications. PMC. [Link]

  • Y. Wang, et al. (2023). Advances in Trop-2 targeted antibody-drug conjugates for breast cancer. Frontiers. [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. [Link]

  • A. Hussain, et al. (2021). Facile and straightforward synthesis of Hydrazone derivatives. Semantic Scholar. [Link]

  • A. Uroos, et al. (2023). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Preprints.org. [Link]

  • T.M. Klapötke, et al. (2019). 2‐Hydrazonyl‐Propandihydrazide – A Versatile Precursor for High‐Energy Materials. Open Access LMU. [Link]

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Method

Application Notes &amp; Protocols: PEGylation Utilizing 2-(2-Methoxyethoxy)propanehydrazide

Introduction: The Strategic Advantage of Hydrazone Ligation in PEGylation The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a cornerstone of modern bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Hydrazone Ligation in PEGylation

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development.[1][2] This strategy confers numerous advantages, including an extended circulatory half-life, reduced immunogenicity, and improved solubility and stability.[3][4][5][6] Among the various chemical strategies for PEGylation, the formation of a hydrazone linkage between a hydrazide-activated PEG and a carbonyl (aldehyde or ketone) on a biomolecule offers a unique combination of selectivity and efficiency under mild, biocompatible conditions.[7][8]

This application note provides a comprehensive guide to the principles and practice of PEGylation using 2-(2-Methoxyethoxy)propanehydrazide. We will delve into the underlying reaction mechanism, provide detailed protocols for both the introduction of carbonyl groups and the subsequent PEGylation reaction, and outline robust methods for the characterization and purification of the final conjugate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful bioconjugation technique.

The choice of hydrazone ligation is predicated on its favorable reaction profile. The reaction between a hydrazide and an aldehyde or ketone proceeds efficiently in aqueous buffers, often at or near neutral pH, which is critical for maintaining the structural integrity and biological activity of sensitive protein therapeutics.[7][8] While the resulting hydrazone bond can be susceptible to hydrolysis, its stability is generally sufficient for many applications, and strategies exist to enhance its stability, such as reduction to a more stable secondary amine.[7][9]

The Chemistry of Hydrazone Formation

The core of this PEGylation strategy is the nucleophilic addition of the hydrazide group of 2-(2-Methoxyethoxy)propanehydrazide-activated PEG to an aldehyde or ketone on the target biomolecule. This reaction is typically acid-catalyzed and proceeds through a tetrahedral intermediate, which then dehydrates to form the stable C=N bond of the hydrazone.[10][11]

The reaction rate is pH-dependent. Mildly acidic conditions (pH 4.5-7.4) are often optimal, as they facilitate the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the hydrazide.[10][12] However, excessively low pH can lead to protonation of the hydrazide, reducing its nucleophilicity and slowing the reaction.[10] Recent advancements have also demonstrated that aniline can act as a nucleophilic catalyst, significantly accelerating the rate of hydrazone ligation even at neutral pH.[12]

Visualizing the Reaction Mechanism

The following diagram illustrates the acid-catalyzed formation of a hydrazone bond between a hydrazide-activated PEG and an aldehyde-bearing protein.

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation PEG_Hydrazide PEG-Linker-NH-NH₂ (2-(2-Methoxyethoxy)propanehydrazide-PEG) Tetrahedral_Intermediate Tetrahedral Intermediate Protein-CH(OH)-NH-NH-Linker-PEG PEG_Hydrazide->Tetrahedral_Intermediate Nucleophilic Attack Protein_Aldehyde Protein-CHO (Aldehyde-modified Protein) Protonation Protonation (H⁺) Protein_Aldehyde->Protonation Protonation->Tetrahedral_Intermediate Activates Carbonyl Dehydration Dehydration (-H₂O) Tetrahedral_Intermediate->Dehydration Hydrazone_Product PEGylated Protein Protein-CH=N-NH-Linker-PEG Dehydration->Hydrazone_Product

Caption: Acid-catalyzed hydrazone formation workflow.

Experimental Protocols

Successful PEGylation via hydrazone ligation involves two key stages: the generation of a reactive carbonyl group on the target molecule (if not already present) and the subsequent conjugation with the hydrazide-activated PEG.

Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Periodate Oxidation

Many therapeutic proteins are glycoproteins, containing carbohydrate moieties that can be chemically modified to introduce aldehyde groups. Mild oxidation with sodium periodate is a common and effective method for this purpose.[3]

Materials:

  • Glycoprotein of interest

  • Sodium periodate (NaIO₄)

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0

  • Quenching Solution: 1 M Glycerol

  • Desalting columns or dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

  • Preparation: Dissolve the glycoprotein in the reaction buffer to a final concentration of 1-10 mg/mL. Protect the solution from light.

  • Oxidation: Add a freshly prepared solution of sodium periodate to the glycoprotein solution. A final concentration of 1-10 mM NaIO₄ is typically sufficient. The optimal concentration should be determined empirically for each specific protein.

  • Incubation: Incubate the reaction mixture in the dark at 4°C for 30-60 minutes.

  • Quenching: Terminate the reaction by adding an excess of the quenching solution (e.g., to a final concentration of 20 mM glycerol) and incubate for 15 minutes at 4°C.

  • Purification: Immediately remove excess periodate and byproducts by buffer exchange using a desalting column or dialysis against the desired reaction buffer for the subsequent PEGylation step (e.g., 100 mM Sodium Acetate, pH 5.5).

Protocol 2: PEGylation via Hydrazone Ligation

This protocol describes the conjugation of the aldehyde-modified protein with 2-(2-Methoxyethoxy)propanehydrazide-activated PEG.

Materials:

  • Aldehyde-modified protein (from Protocol 1)

  • 2-(2-Methoxyethoxy)propanehydrazide-activated PEG (PEG-Hydrazide)

  • Reaction Buffer: 100 mM Sodium Acetate, pH 5.5

  • (Optional) Aniline catalyst stock solution (1 M in DMSO)

  • Quenching/Reducing Agent: Sodium cyanoborohydride (NaBH₃CN)

Procedure:

  • Reactant Preparation: Dissolve the aldehyde-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL. Dissolve the PEG-Hydrazide in the same buffer.

  • Stoichiometry: Add the PEG-Hydrazide solution to the protein solution. A molar excess of PEG-Hydrazide (e.g., 5 to 20-fold) is typically used to drive the reaction to completion. The optimal ratio should be determined experimentally.

  • (Optional) Catalysis: For accelerated kinetics, especially at higher pH, add the aniline stock solution to a final concentration of 10-100 mM.[12]

  • Incubation: Incubate the reaction mixture at room temperature for 2-24 hours with gentle mixing. The reaction progress can be monitored by SDS-PAGE.

  • (Optional) Reduction for Stabilization: To form a more stable secondary amine linkage, add sodium cyanoborohydride to a final concentration of 20-50 mM and incubate for an additional 1-4 hours at room temperature.[9]

  • Purification: Proceed to the purification of the PEGylated conjugate to remove unreacted PEG and protein.

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the PEGylation protocol.

G start Start: Glycoprotein oxidation Protocol 1: Periodate Oxidation (NaIO₄, pH 6.0, 4°C) start->oxidation quench Quench Reaction (Glycerol) oxidation->quench purify1 Purification 1 (Desalting/Dialysis) quench->purify1 aldehyde_protein Aldehyde-Modified Protein purify1->aldehyde_protein pegylation Protocol 2: Hydrazone Ligation (PEG-Hydrazide, pH 5.5, RT) aldehyde_protein->pegylation reduction Optional: Reduction (NaBH₃CN) pegylation->reduction purify2 Purification 2 (Chromatography) pegylation->purify2 If no reduction reduction->purify2 final_product Characterized PEG-Protein Conjugate purify2->final_product

Caption: Step-by-step experimental workflow.

Purification and Characterization

The heterogeneity of the PEGylation reaction mixture, which may contain unreacted protein, excess PEG, and conjugates with varying degrees of PEGylation, necessitates a robust purification strategy.[13][14]

Purification Strategies

A combination of chromatographic techniques is often employed for the purification of PEGylated proteins.[][16]

Purification TechniquePrinciple of SeparationApplication in PEGylation
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.Efficiently removes unreacted, low molecular weight PEG and other small molecules. Can also separate mono-PEGylated from di- or multi-PEGylated species.[]
Ion Exchange Chromatography (IEX) Separation based on net surface charge.The PEG chain can shield the protein's surface charges, altering its elution profile compared to the unreacted protein, thus enabling their separation.[][16]
Hydrophobic Interaction Chromatography (HIC) Separation based on surface hydrophobicity.Can be used as a polishing step to separate species with different degrees of PEGylation.[]
Reverse Phase Chromatography (RPC) Separation based on hydrophobicity.Useful for analytical scale separation and identification of PEGylation sites.[]
Characterization Methods

Thorough characterization is essential to confirm the success of the PEGylation reaction and to ensure the quality and homogeneity of the final product.[1][17][18]

Analytical TechniqueInformation Provided
SDS-PAGE Provides a qualitative assessment of the increase in molecular weight upon PEGylation. A shift to a higher apparent molecular weight indicates successful conjugation.
Mass Spectrometry (MS) Determines the precise molecular weight of the conjugate, confirming the number of attached PEG chains. Techniques like MALDI-TOF and ESI-MS are commonly used.[17][18][19]
HPLC (SEC, IEX, RP-HPLC) Assesses the purity and homogeneity of the PEGylated product. Can quantify the amount of unreacted protein and different PEGylated species.[1][]
Circular Dichroism (CD) Spectroscopy Evaluates the secondary and tertiary structure of the protein to ensure that the conjugation process has not caused significant conformational changes.
In Vitro Bioassay Measures the biological activity of the PEGylated protein to confirm that it retains its therapeutic function.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low PEGylation Efficiency - Inefficient aldehyde generation.- Suboptimal reaction pH.- Insufficient molar excess of PEG-Hydrazide.- Steric hindrance at the conjugation site.- Optimize periodate concentration and reaction time.- Perform a pH titration (4.5-6.5) to find the optimal reaction condition.- Increase the molar ratio of PEG-Hydrazide to protein.- Consider a longer or more flexible PEG linker.
Protein Aggregation - Protein instability under reaction conditions.- Changes in protein conformation upon conjugation.- Include stabilizing excipients in the reaction buffer.- Perform the reaction at a lower temperature (4°C).- Screen different buffer compositions.
Heterogeneous Product - Multiple accessible conjugation sites.- Incomplete reaction.- If site-specificity is crucial, consider alternative strategies for introducing a single carbonyl group.- Increase reaction time or PEG-Hydrazide concentration.- Optimize the purification strategy to isolate the desired species.
Loss of Biological Activity - Conjugation at a site critical for function.- Denaturation during the reaction or purification process.- If possible, protect the active site before conjugation.- Use milder reaction and purification conditions.- Confirm protein structure post-PEGylation using CD spectroscopy.

Conclusion

PEGylation utilizing 2-(2-Methoxyethoxy)propanehydrazide offers a robust and versatile method for enhancing the therapeutic properties of biomolecules. By carefully controlling the introduction of carbonyl groups and optimizing the hydrazone ligation conditions, researchers can achieve efficient and selective conjugation while preserving the biological activity of the target molecule. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this powerful bioconjugation strategy.

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  • Spidel, J. L., & Al-Awar, R. S. (2015). Site-Specific PEGylation of Therapeutic Proteins. Molecules, 20(11), 19804–19839. [Link]

  • Zhang, Y., et al. (2023). Site-specific PEGylation of proteins: Insights into structural and functional changes. Frontiers in Bioengineering and Biotechnology, 11, 1204285. [Link]

  • OrgoSolver. (n.d.). Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. [Link]

  • Wikipedia. (n.d.). Shapiro reaction. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Allery, A. (2020, August 8). 102. Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction [Video]. YouTube. [Link]

  • BioProcess International. (2013, March 1). PEGylation of Biologics. [Link]

  • Al-Zoubi, M. S., et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Cureus, 16(8), e66624. [Link]

  • He, Z., et al. (2025). PEGylation Enhances Colloidal Stability and Promotes Ligand-Mediated Targeting of LAF–Xenopeptide mRNA Complexes. International Journal of Molecular Sciences, 26(22), 16801. [Link]

Sources

Application

Application Note: 2-(2-Methoxyethoxy)propanehydrazide in the Design of pH-Responsive, Shell-Shedding Polymeric Micelles

Target Audience: Researchers, Polymer Chemists, and Drug Delivery Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The development of stimuli-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Chemists, and Drug Delivery Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The development of stimuli-responsive nanocarriers has fundamentally shifted the paradigm of targeted cancer therapy. A persistent challenge in nanomedicine is the "PEG dilemma": while a dense hydrophilic corona (typically Polyethylene Glycol) is required to prevent opsonization and ensure prolonged systemic circulation, this same corona sterically hinders cellular uptake and endosomal escape at the target site[1].

To resolve this, shell-shedding polymeric micelles utilize acid-labile linkages that remain stable at physiological pH (7.4) but rapidly cleave in the acidic tumor microenvironment (pH 6.5) or within endolysosomes (pH 4.5–5.5)[2].

This application note details the use of 2-(2-Methoxyethoxy)propanehydrazide (CAS: 1339027-06-3, PubChem CID: 63575753)[3] as a highly efficient, low-molecular-weight hydrophilic modifier. With a molecular weight of 162.19 g/mol , this molecule features a short oligo(ethylene glycol) tail and a reactive hydrazide headgroup[3].

The Causality of the Chemical Design
  • The Hydrazone Switch: The hydrazide group reacts with aldehyde-functionalized hydrophobic polymer backbones to form a hydrazone bond. Hydrazone linkages are uniquely suited for biological triggers because their hydrolysis rate increases exponentially as pH drops from 7.4 to 5.0[4].

  • High-Density Grafting: Unlike bulky PEG chains that suffer from steric hindrance during conjugation, the compact size of 2-(2-Methoxyethoxy)propanehydrazide allows for high-density grafting along the polymer backbone.

  • Rapid Clearance: Upon pH-triggered cleavage, the shed 2-(2-methoxyethoxy)propane molecules are small enough to be rapidly cleared via renal filtration, mitigating the long-term toxicity associated with high-molecular-weight PEG accumulation[5].

Logical Workflow of Micelle Assembly and Activation

The following diagram illustrates the mechanistic pathway from polymer synthesis to intracellular drug release.

G A Hydrophobic Polymer Backbone (Pendant Aldehyde Groups) C Amphiphilic Graft Copolymer (Hydrazone Linkages) A->C Acid Catalysis (Acetic Acid) B 2-(2-Methoxyethoxy)propanehydrazide (Hydrophilic Modifier) B->C D Self-Assembly in Aqueous Media (Drug Encapsulation) C->D Dialysis Method E Systemic Circulation (pH 7.4) Stable Stealth Micelle D->E F Tumor Endosome (pH 5.0) Hydrazone Cleavage E->F Cellular Endocytosis G Shell Shedding & Rapid Drug Release F->G Micelle Destabilization

Figure 1: Logical workflow of pH-responsive shell-shedding micelles utilizing 2-(2-Methoxyethoxy)propanehydrazide.

Experimental Protocols

The following protocols outline a self-validating system for synthesizing the amphiphilic copolymer, formulating Paclitaxel (PTX)-loaded micelles, and verifying the pH-responsive release mechanism.

Protocol A: Synthesis of the Amphiphilic Graft Copolymer

Objective: Conjugate 2-(2-Methoxyethoxy)propanehydrazide to an aldehyde-functionalized hydrophobic backbone (e.g., Poly(styrene-co-p-formylstyrene)).

  • Dissolution: Dissolve 500 mg of the aldehyde-functionalized polymer in 10 mL of anhydrous Dimethyl Sulfoxide (DMSO) under a nitrogen atmosphere.

  • Reagent Addition: Add a 3-fold molar excess (relative to aldehyde groups) of 2-(2-Methoxyethoxy)propanehydrazide (approx. 250 mg) to the solution[3].

  • Catalysis: Add 2-3 drops of glacial acetic acid. Causality: Acetic acid acts as a catalyst by protonating the carbonyl oxygen of the aldehyde, increasing its electrophilicity and driving the Schiff base (hydrazone) formation.

  • Reaction: Stir the mixture continuously at 40°C for 48 hours in the dark.

  • Purification: Transfer the mixture to a dialysis membrane (MWCO 3.5 kDa) and dialyze against deionized water for 72 hours (change water every 8 hours) to remove unreacted hydrazide and DMSO.

  • Recovery: Lyophilize the purified solution to obtain the dry amphiphilic graft copolymer.

  • Self-Validation (NMR): Perform ¹H-NMR (in DMSO-d6). The successful conjugation is validated by the disappearance of the aldehyde proton peak (~9.8 ppm) and the emergence of the hydrazone imine proton peak (~8.2 ppm)[4].

Protocol B: Preparation of PTX-Loaded Micelles

Objective: Induce self-assembly and encapsulate a hydrophobic payload.

  • Co-dissolution: Dissolve 50 mg of the synthesized graft copolymer and 5 mg of Paclitaxel (PTX) in 2 mL of N,N-Dimethylformamide (DMF).

  • Self-Assembly: Add the organic solution dropwise (1 drop/sec) into 20 mL of vigorously stirring deionized water. The shift in solvent polarity forces the hydrophobic backbone and PTX into the core, while the methoxyethoxy groups form the hydrating shell[5].

  • Solvent Removal: Transfer the micellar suspension into a dialysis bag (MWCO 3.5 kDa) and dialyze against deionized water for 24 hours.

  • Filtration: Pass the dialyzed solution through a 0.45 µm syringe filter to remove unencapsulated PTX aggregates.

  • Self-Validation (DLS & HPLC): Measure the hydrodynamic diameter via Dynamic Light Scattering (DLS). Determine Encapsulation Efficiency (EE%) by disrupting a micelle aliquot in acetonitrile and quantifying PTX via HPLC (UV detection at 227 nm).

Protocol C: In Vitro pH-Triggered Release Assay

Objective: Validate the shell-shedding mechanism and drug release kinetics.

  • Preparation: Aliquot 2 mL of the PTX-loaded micelle solution into two separate dialysis bags (MWCO 3.5 kDa).

  • Incubation: Submerge one bag in 20 mL of PBS (pH 7.4) and the other in 20 mL of Acetate Buffer (pH 5.0). Both buffers must contain 0.1% (v/v) Tween 80 to maintain sink conditions for the highly hydrophobic PTX[2].

  • Sampling: Incubate at 37°C with orbital shaking (100 rpm). At predetermined intervals (1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release media and replace it with 1 mL of fresh, pre-warmed media.

  • Quantification: Analyze the withdrawn samples via HPLC to calculate the cumulative release percentage.

Data Presentation & Expected Outcomes

The tables below summarize the expected physicochemical properties and release kinetics, serving as a benchmark for quality control.

Table 1: Physicochemical Characterization of Micellar Formulations
FormulationGrafting Density (%)Hydrodynamic Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
Blank Micelles 8582.4 ± 3.10.12 ± 0.02-2.1 ± 0.5N/A
PTX-Micelles 8595.6 ± 4.20.15 ± 0.03-1.8 ± 0.488.4 ± 2.6
PTX-Micelles 40145.2 ± 8.50.28 ± 0.05-8.5 ± 1.262.1 ± 4.1

Note: A higher grafting density of 2-(2-Methoxyethoxy)propanehydrazide leads to a denser hydrophilic shell, resulting in smaller, more uniform micelles (lower PDI) and higher drug encapsulation efficiency due to superior core-shell segregation.

Table 2: Comparative PTX Release Kinetics (Cumulative % Release)
Time (Hours)pH 7.4 (Systemic Circulation)pH 5.0 (Endolysosomal Environment)
2 4.2 ± 0.822.5 ± 2.1
8 9.5 ± 1.258.4 ± 3.5
24 15.3 ± 1.585.2 ± 4.2
48 18.1 ± 1.994.6 ± 2.8

Note: The stark contrast in release profiles validates the integrity of the hydrazone switch. At pH 7.4, the micelles remain stable, minimizing off-target toxicity. At pH 5.0, the hydrazone bonds cleave, shedding the methoxyethoxy shell and triggering a burst release of PTX[2][6].

References

  • Hydrazone-Containing Triblock Copolymeric Micelles for pH-Controlled Drug Delivery Source: Frontiers in Pharmacology URL:[Link]

  • PH responsive polypeptide based polymeric micelles for anticancer drug delivery Source: PubMed (NIH) URL:[Link]

  • A pH-Sensitive Polymeric Micellar System Based on Chitosan Derivative for Efficient Delivery of Paclitaxel Source: MDPI Materials URL:[Link]

  • Polymeric Micelles with pH-Responsive Cross-Linked Core Enhance In Vivo mRNA Delivery Source: MDPI Pharmaceutics URL:[Link]

  • 2-(2-Methoxyethoxy)propanehydrazide | C6H14N2O3 | CID 63575753 Source: PubChem (NIH) URL:[Link]

  • Self-assembled methoxy poly(ethylene glycol)-cholesterol micelles for hydrophobic drug delivery Source: PubMed (NIH) URL:[Link]

Sources

Method

Application Notes and Protocols: Catalytic Reduction Methods Involving 2-(2-Methoxyethoxy)propanehydrazide

A comprehensive guide for researchers, scientists, and drug development professionals. Foreword: Navigating Uncharted Territory In the landscape of chemical synthesis, the exploration of novel reagents and methodologies...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive guide for researchers, scientists, and drug development professionals.

Foreword: Navigating Uncharted Territory

In the landscape of chemical synthesis, the exploration of novel reagents and methodologies is a constant pursuit. This document endeavors to provide a detailed guide on the catalytic reduction methods involving 2-(2-Methoxyethoxy)propanehydrazide . However, a thorough review of the current scientific literature reveals a significant gap: there are no established, publicly available protocols or application notes specifically detailing the use of 2-(2-Methoxyethoxy)propanehydrazide in catalytic reduction reactions.

While the fundamental principles of catalytic reductions utilizing hydrazide moieties are well-documented, the specific reactivity, substrate scope, and optimal conditions for this particular molecule remain uncharted territory. The information available primarily pertains to its chemical structure and sourcing[1][2].

This guide, therefore, will take a theoretical and predictive approach, grounded in the established chemistry of related hydrazides and catalytic systems. It will serve as a foundational resource for researchers wishing to pioneer the use of 2-(2-Methoxyethoxy)propanehydrazide in this context. We will extrapolate from known reactions of similar compounds to propose potential applications, experimental designs, and key considerations for protocol development.

Introduction to Hydrazides in Catalytic Reductions

Hydrazides and their parent compound, hydrazine, are versatile reagents in organic synthesis, most notably for their role as reducing agents. In the presence of a suitable catalyst, the N-N bond in the hydrazide moiety can be cleaved, leading to the formation of diimide (N₂H₂) in situ, which is a powerful and selective reducing agent for a variety of functional groups.

The general mechanism for a catalytic reduction using a hydrazide can be visualized as follows:

G cluster_0 Catalytic Cycle Hydrazide R-CO-NH-NH₂ (2-(2-Methoxyethoxy)propanehydrazide) Catalyst Catalyst (e.g., Pd/C, PtO₂) Hydrazide->Catalyst Coordination Catalyst_H Catalyst-Hydride Species Catalyst->Catalyst_H Oxidative Addition Diimide Diimide (HN=NH) Substrate Substrate (e.g., Alkene, Alkyne) Diimide->Substrate Reduction N2 N₂ Gas Diimide->N2 Decomposition Reduced_Product Reduced Product Substrate->Reduced_Product Catalyst_H->Diimide Forms Diimide

Figure 1: Proposed catalytic cycle for the reduction of a substrate using a hydrazide and a heterogeneous catalyst.

The Potential of 2-(2-Methoxyethoxy)propanehydrazide

The unique structure of 2-(2-Methoxyethoxy)propanehydrazide, with its ether linkages, suggests several potential advantages and areas of application in catalytic reductions.

Table 1: Structural Features and Potential Implications

Structural FeaturePotential Implication in Catalytic Reduction
**Hydrazide Moiety (-CONHNH₂) **The core functional group for generating the reducing species (diimide).
Methoxyethoxy Group May enhance solubility in a wider range of organic solvents, including more polar ones. Could potentially influence catalyst-substrate interactions through coordination.
Propyl Linker Provides steric bulk that might influence stereoselectivity in certain reductions.

Proposed Applications and Starting Protocols

Based on the known reactivity of other hydrazides, we can propose several potential applications for 2-(2-Methoxyethoxy)propanehydrazide in catalytic reductions. The following are hypothetical protocols that can serve as a starting point for experimental investigation.

Reduction of Alkenes and Alkynes

The reduction of carbon-carbon multiple bonds is a classic application of catalytic hydrogenation. Diimide, generated in situ from a hydrazide, offers a metal-free alternative for this transformation.

Proposed Protocol: Reduction of 1-Octene

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-octene (1 mmol) and the chosen catalyst (e.g., 10 mol% of 10% Pd/C).

  • Solvent Addition: Add a suitable solvent (e.g., 10 mL of ethanol or THF). The enhanced solubility of 2-(2-Methoxyethoxy)propanehydrazide might allow for the use of more polar solvents.

  • Reagent Addition: Add 2-(2-Methoxyethoxy)propanehydrazide (1.5 mmol, 1.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (or a suitable temperature based on the solvent's boiling point) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, filter off the catalyst through a pad of Celite®, and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain n-octane.

Reduction of Nitro Compounds

The reduction of nitro groups to primary amines is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals.

Proposed Protocol: Reduction of Nitrobenzene

  • Reaction Setup: In a 100 mL three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend the catalyst (e.g., 5 mol% of 5% Pt/C) in the chosen solvent (e.g., 20 mL of methanol).

  • Reagent Addition: Add a solution of nitrobenzene (1 mmol) in the same solvent (5 mL) to the flask.

  • Hydrazide Addition: Slowly add a solution of 2-(2-Methoxyethoxy)propanehydrazide (3 mmol, 3 equivalents) in the solvent (10 mL) via the dropping funnel. An exothermic reaction may be observed.

  • Reaction Conditions: After the addition is complete, stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC).

  • Work-up: Filter the reaction mixture through Celite® to remove the catalyst. Wash the Celite® pad with the solvent.

  • Purification: Remove the solvent under reduced pressure. The resulting residue can be purified by distillation or crystallization to yield aniline.

Key Experimental Parameters and Considerations

When developing protocols for catalytic reductions with 2-(2-Methoxyethoxy)propanehydrazide, the following parameters will be crucial to optimize:

  • Catalyst Selection: The choice of catalyst is paramount. Common heterogeneous catalysts include Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel. The specific catalyst can influence reaction rate, selectivity, and functional group tolerance.

  • Solvent: The methoxyethoxy group in the title compound may allow for a broader choice of solvents. Protic solvents like ethanol and methanol are often effective, but aprotic solvents such as THF, dioxane, and ethyl acetate should also be explored.

  • Stoichiometry: The molar ratio of the hydrazide to the substrate will need to be optimized. Typically, a slight excess of the hydrazide is used to ensure complete reduction.

  • Temperature: The reaction temperature will influence the rate of diimide formation and the subsequent reduction. Initial experiments can be conducted at room temperature, with heating applied as necessary to drive the reaction to completion.

  • Reaction Monitoring: Close monitoring of the reaction progress is essential. Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy will be invaluable for determining reaction completion and identifying any side products.

Safety Precautions

Hydrazides and hydrazine derivatives should be handled with care as they can be toxic and potentially carcinogenic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Future Directions

The field is wide open for the investigation of 2-(2-Methoxyethoxy)propanehydrazide in catalytic reductions. Future research could focus on:

  • Stereoselective Reductions: Investigating the potential for diastereoselective or enantioselective reductions by employing chiral catalysts or auxiliaries.

  • Chemoselective Reductions: Exploring the selective reduction of one functional group in the presence of others within a complex molecule.

  • Mechanistic Studies: Elucidating the precise reaction mechanism and the role of the methoxyethoxy moiety in the catalytic cycle.

Conclusion

While the application of 2-(2-Methoxyethoxy)propanehydrazide in catalytic reductions is not yet established in the scientific literature, its structure holds promise for the development of new and improved synthetic methodologies. The proposed protocols and considerations in this guide are intended to provide a solid foundation for researchers to begin exploring the potential of this novel reagent. Through careful experimentation and systematic optimization, the full scope of its utility in organic synthesis can be unveiled.

References

  • PubChem. 2-(2-Methoxyethoxy)propanehydrazide. [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-(2-Methoxyethoxy)propanehydrazide

Welcome to the Advanced Technical Support Center. Synthesizing 2-(2-Methoxyethoxy)propanehydrazide via the hydrazinolysis of its corresponding ester (e.g., ethyl 2-(2-methoxyethoxy)propanoate) is a fundamental nucleophil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. Synthesizing 2-(2-Methoxyethoxy)propanehydrazide via the hydrazinolysis of its corresponding ester (e.g., ethyl 2-(2-methoxyethoxy)propanoate) is a fundamental nucleophilic acyl substitution. However, researchers frequently encounter yield-limiting bottlenecks, including competitive ester hydrolysis, incomplete conversion, and severe product isolation challenges due to the molecule's extreme polarity.

This guide provides field-proven methodologies, mechanistic troubleshooting, and advanced protocols to help you break through the conventional 60–70% yield ceiling and achieve >90% recovery.

Reaction Pathways & Strategic Interventions

SynthesisWorkflow Ester Ester Precursor (Ethyl 2-(2-methoxyethoxy)propanoate) Batch Reactive Distillation (Continuous Alcohol Removal) Ester->Batch Microwave Microwave-Assisted (Solvent-free, 900W, 2-4 min) Ester->Microwave Flow Continuous Flow Reactor (MeOH, 125°C to 60°C) Ester->Flow Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Batch Hydrazine->Microwave Hydrazine->Flow Product 2-(2-Methoxyethoxy)propanehydrazide (Target Product) Batch->Product Yield: >90% Microwave->Product Yield: 85-95% Flow->Product Yield: 86-90%

Reaction pathways and yield comparisons for hydrazide synthesis.

Section 1: Core Methodology & Advanced Protocols

To overcome the thermodynamic limitations of conventional batch reflux, we recommend adopting either Microwave-Assisted Synthesis for rapid screening or Continuous Flow methodologies for scale-up. Both protocols are designed as self-validating systems to ensure reproducibility.

Protocol A: Microwave-Assisted Solvent-Free Synthesis (Recommended for R&D)

Mechanistic Rationale: Microwave irradiation directly excites the highly polar hydrazine and ester bonds, drastically lowering the activation energy barrier. By eliminating the solvent, you increase the effective collision frequency between the neat reagents. This drives the equilibrium toward the hydrazide in minutes, giving the slower, competitive hydrolytic side reactions no time to proceed [1].

Step-by-Step Workflow:

  • Preparation: Charge a microwave-safe reaction vessel with ethyl 2-(2-methoxyethoxy)propanoate (1.0 equiv) and 99% hydrazine hydrate (1.2 equiv). Do not add any alcoholic solvent.

  • Irradiation: Place the vessel in a dedicated microwave synthesizer. Irradiate the mixture at 900 W (2.45 GHz) for 60 to 200 seconds.

  • In-Process Control (IPC): Pause at 60 seconds to monitor the reaction via TLC (Use 10% MeOH in Dichloromethane; the highly polar hydrazide will stay near the baseline compared to the ester).

  • Quenching & Isolation: Once the ester is consumed, cool the reaction mixture immediately to -20°C.

  • Purification: Lyophilize (freeze-dry) the mixture at -50°C to selectively sublimate unreacted hydrazine and the ethanol byproduct. Recrystallize the resulting crude solid from a minimal amount of cold methanol to yield the pure product.

Protocol B: Continuous Flow Synthesis (Recommended for Scale-Up)

Mechanistic Rationale: Flow chemistry allows you to safely superheat the reaction mixture above the atmospheric boiling point of the solvent. The critical feature of this protocol is the stepwise temperature gradient, which prevents the uncontrolled precipitation of the highly polar hydrazide product that typically clogs reactors or traps unreacted starting materials [2].

Step-by-Step Workflow:

  • Feed Preparation:

    • Solution A: Prepare a 1.3 M solution of the ester precursor in anhydrous methanol.

    • Solution B: Prepare an 8.3 M solution of hydrazine hydrate in anhydrous methanol (delivering ~6.4 equiv of N2​H4​ ).

  • Pumping & Mixing: Pump both solutions at equal flow rates through a static T-mixer to ensure immediate, homogenous blending.

  • Primary Reaction Zone: Direct the mixed stream into a heated coil reactor maintained at 125°C. Calibrate the pump rates to achieve a precise residence time ( tR​ ) of 7.1 minutes.

  • Controlled Nucleation Zone: Pass the effluent through a secondary cooling coil, stepping the temperature down to 60°C, and finally through a tertiary coil at room temperature.

  • Isolation: Collect the effluent, concentrate it under reduced pressure to 20% of its original volume, and precipitate the product by adding 10 volumes of cold hexanes. Filter and dry under a vacuum.

Section 2: Quantitative Yield Optimization Data

The following table summarizes the expected performance metrics across different synthetic strategies. Use this data to select the appropriate method based on your equipment availability and scale requirements.

Synthesis MethodologyHydrazine EquivalentsReaction TimeOperating TemperatureAverage Yield (%)Key Mechanistic Advantage
Conventional Batch Reflux 1.5 - 2.03 - 5 hours65°C60 - 70%Utilizes standard laboratory glassware
Batch w/ Reactive Distillation 1.0 - 1.50.5 - 2 hours95 - 115°C> 90%Actively drives equilibrium via byproduct removal
Microwave-Assisted (Neat) 1.260 - 200 secondsVaries (900W)85 - 95%Kinetic control minimizes hydrolysis
Continuous Flow Reactor 6.47.1 minutes ( tR​ )125°C to 60°C86 - 90%Superior heat/mass transfer and scalability
Section 3: Troubleshooting & FAQs

Q1: My batch reaction stalls at 60% conversion. How can I drive the equilibrium further without using massive, unsafe excesses of hydrazine? A: The hydrazinolysis of an ester is a reversible equilibrium reaction that generates an alcohol (ethanol or methanol) as a byproduct. According to Le Chatelier's Principle, you must remove the alcohol to drive the reaction forward. Solution: Implement reactive distillation (or reactive fractionation) during your batch reflux. Equip your reactor with a rectifying column and control the top temperature (e.g., 75–85°C) to continuously distill off the alcohol/water azeotrope. This technique actively pulls the reaction to completion, routinely pushing hydrazide yields above 90% using only 1.0 to 1.5 equivalents of hydrazine hydrate [3].

Q2: I am observing significant amounts of 2-(2-methoxyethoxy)propanoic acid (hydrolysis byproduct). How do I prevent this? A: Ester hydrolysis competes with hydrazinolysis when water is present (introduced via hydrazine hydrate) and the reaction is subjected to prolonged heating. Solution: You must outpace the hydrolysis kinetics. First, ensure you are using 99% hydrazine hydrate rather than dilute aqueous solutions (e.g., 64% or 80%). Second, drastically reduce the reaction time by switching to microwave-assisted synthesis (Protocol A), which completes the reaction in under 4 minutes, effectively shutting down the slower hydrolysis pathway [4].

Q3: 2-(2-Methoxyethoxy)propanehydrazide is highly water-soluble. My yields drop drastically during the workup phase. How do I improve product isolation? A: Look at the structure: the molecule contains an ether linkage, a terminal methoxy group, and a highly polar hydrazide moiety. This makes it exceptionally polar and highly miscible with water. Solution:Never attempt an aqueous extraction. Instead, quench the reaction by concentrating the mixture under a high vacuum to remove volatile alcohols and excess hydrazine. Dissolve the resulting crude residue in a minimal amount of isopropanol, and induce precipitation by slowly adding a non-polar anti-solvent (like cold hexanes or diethyl ether). Alternatively, lyophilization (freeze-drying) of the crude mixture is highly effective for isolating low-molecular-weight, highly polar hydrazides without product loss.

Q4: Is there a risk of forming diacylhydrazines (diacylation side-products)? A: While esters are less reactive than acid chlorides, diacylation can occur if the local concentration of the ester is too high relative to the hydrazine. The newly formed mono-hydrazide acts as a nucleophile and attacks another ester molecule. Solution: Always ensure hydrazine is in a stoichiometric excess (at least 1.2 equiv). If diacylation persists, utilize a reverse addition technique: add the ester dropwise to a vigorously stirring solution of hydrazine hydrate, ensuring the hydrazine is always in massive excess at the point of contact.

References
  • Development and assessment of green synthesis of hydrazides Indian Journal of Chemistry URL:[Link]

  • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow Organic Process Research & Development (ACS Publications) URL:[Link]

  • Preparation method of hydrazide compound (CN103408454A)
  • Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly modified fit-in condenser Journal of Applied Pharmaceutical Research URL:[Link]

Optimization

Troubleshooting low solubility of 2-(2-Methoxyethoxy)propanehydrazide in organic solvents

Executive Summary Working with 2-(2-Methoxyethoxy)propanehydrazide presents a classic thermodynamic challenge in organic synthesis. While the PEG-like ether tail (2-methoxyethoxy) provides some degree of molecular flexib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Working with 2-(2-Methoxyethoxy)propanehydrazide presents a classic thermodynamic challenge in organic synthesis. While the PEG-like ether tail (2-methoxyethoxy) provides some degree of molecular flexibility, the terminal hydrazide moiety (-C(=O)NHNH2) dominates the compound's physicochemical behavior. This technical guide provides field-proven, mechanistically grounded strategies to overcome the poor solubility of this building block in standard organic solvents, ensuring seamless integration into your synthetic workflows.

Mechanistic Workflow

G A Insoluble Hydrazide Precipitation B Intermolecular H-Bonding (N-H···O=C) A->B C1 Co-solvent System (Add 5-10% HFIP) B->C1 C2 Transient Masking (N-alkylation) B->C2 C3 Thermodynamic Shift (Heating / Ball Milling) B->C3 D1 H-Bond Disruption C1->D1 D2 Steric Shielding C2->D2 D3 Lattice Cleavage C3->D3

Mechanistic pathways for resolving hydrazide insolubility.

Troubleshooting Guide & FAQs

Q1: Why does 2-(2-Methoxyethoxy)propanehydrazide crash out of solution in moderately polar solvents like DCM, EtOAc, or Toluene? Causality: The root cause is the formation of a highly stable crystal lattice driven by intermolecular hydrogen bonding[1]. The hydrazide functional group acts as both a potent hydrogen bond donor (via the terminal -NH2 protons) and an acceptor (via the carbonyl oxygen and amine nitrogens)[2]. In solvents with low dielectric constants, the solvent-solute interaction energy is vastly insufficient to overcome the solute-solute lattice energy. The molecules preferentially hydrogen-bond with each other, forming insoluble aggregates.

Q2: Which solvent systems are thermodynamically favored for dissolving this compound without causing side reactions? Causality: To achieve dissolution, the solvent must actively disrupt the N-H···O=C hydrogen bond network. Polar aprotic solvents (e.g., DMSO, DMF, NMP) are highly effective because their strongly electronegative oxygen atoms act as competitive H-bond acceptors[3]. However, if your downstream chemistry is sensitive to these high-boiling solvents, fluorinated alcohols like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) are the gold standard. HFIP is a phenomenal hydrogen bond donor that breaks up hydrazide aggregates without acting as a nucleophile, making it ideal for sensitive coupling reactions[4].

Q3: My downstream reaction strictly requires a non-polar solvent (e.g., DCM). How can I force this hydrazide into solution? Causality: If solvent swapping is not viable, you must employ "late-stage solubilization" via transient chemical masking[5]. By performing a reductive N-alkylation on the hydrazide using a solubilizing tag (such as a dimethoxybenzyl group), you temporarily eliminate the primary hydrogen bond donors. This dramatically increases the lipophilicity and solubility of the intermediate in DCM. Once the necessary non-polar transformations are complete, the tag can be cleaved via Cu(II)-mediated oxidative hydrolysis to regenerate the free hydrazide[5].

Q4: Can I improve solubility purely through physical or thermodynamic adjustments? Causality: Yes. The dissolution of hydrazides is a strongly endothermic process; thus, applying heat provides the kinetic energy required to break the lattice, often increasing solubility by 3- to 6-fold[6]. If heating is detrimental to your substrate, consider mechanochemistry. Techniques like high-temperature ball milling bypass the need for bulk solvent entirely by using mechanical shear forces to continuously disrupt the crystal lattice and drive the reaction in the solid state[7].

Quantitative Solvent Data

The table below summarizes the solubilizing potential of various solvent classes for hydrazide-containing building blocks, based on thermodynamic and empirical modeling[4][6].

Solvent ClassExample SolventsSolubilizing PotentialMechanism of Action
Fluorinated Alcohols HFIP, TFEVery High Strong H-bond donation disrupts intermolecular networks without nucleophilic interference.
Polar Aprotic DMSO, DMF, NMPHigh Strong H-bond acceptors; high dielectric constant stabilizes polar intermediates.
Polar Protic MeOH, EtOH, H₂OModerate to High Competitive H-bonding; solubility increases exponentially with temperature.
Non-Polar / Halogenated DCM, Toluene, HexanesVery Low Incapable of disrupting the robust N-H···O=C hydrogen bond lattice.

Validated Experimental Protocols

Protocol A: HFIP-Assisted Co-Solvent Solubilization

Use this self-validating protocol when coupling 2-(2-Methoxyethoxy)propanehydrazide to carboxylic acids or aldehydes where standard organic solvents fail.

  • Preparation: Weigh out 2-(2-Methoxyethoxy)propanehydrazide (1.0 equiv) into a dry reaction vial equipped with a magnetic stir bar.

  • Co-Solvent Addition: Add a pre-mixed solution of 5–10% HFIP in Dichloromethane (DCM) (v/v) to achieve a concentration of 0.1 M.

  • Observation: The suspension should clarify within 2–5 minutes of stirring at room temperature as the HFIP disrupts the hydrazide lattice. Self-Validation: If the solution remains cloudy, incrementally add HFIP (up to 15% v/v) until optical clarity is achieved.

  • Reagent Addition: Add your coupling partner (e.g., aldehyde or activated ester) and necessary catalysts.

  • Workup: Post-reaction, HFIP can be easily removed via rotary evaporation due to its low boiling point (58 °C), leaving the functionalized product.

Protocol B: Transient Solubilizing Tag Installation (Reductive Alkylation)

Use this protocol to chemically mask the hydrazide, forcing it to dissolve in strictly non-polar environments[4][5].

  • Dissolution: Dissolve 2-(2-Methoxyethoxy)propanehydrazide in a 1:1 mixture of Acetic Acid and HFIP (50% AcOH-HFIP).

  • Tag Addition: Add 2,4-dimethoxybenzaldehyde (1.1 equiv) to the solution and stir for 30 minutes to allow hydrazone formation.

  • Reduction: Add 2-picoline-borane complex (1.5 equiv) to the mixture. Stir at room temperature for 1 hour to selectively reduce the hydrazone to the N-alkyl hydrazide.

  • Extraction: Concentrate the mixture under reduced pressure, neutralize with saturated NaHCO₃, and extract with DCM. The masked hydrazide will now be highly soluble in the organic layer.

  • Cleavage (Post-Downstream Reaction): To remove the tag later, treat the intermediate with a Cu(II) salt in an oxidative hydrolysis protocol to regenerate the free hydrazide.

References

  • Source: amerigoscientific.
  • Source: acs.
  • Measurement, Solvent Effect, and Thermodynamic Modeling of the Solubility of Benzohydrazide...
  • The Solubility of Peptide Intermediates in Organic Solvents.
  • Diagnosing the role of hydrogen bonding in the organization, aggregation, and optical properties of phthalhydrazide-functionalized molecules...
  • Source: al-kindipublisher.
  • Source: hokudai.ac.

Sources

Troubleshooting

Column chromatography purification techniques for 2-(2-Methoxyethoxy)propanehydrazide

An In-Depth Technical Guide to the Column Chromatography Purification of 2-(2-Methoxyethoxy)propanehydrazide Introduction: The Purification Challenge Welcome to the Technical Support Center. This guide is designed for re...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Column Chromatography Purification of 2-(2-Methoxyethoxy)propanehydrazide

Introduction: The Purification Challenge

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists working with 2-(2-Methoxyethoxy)propanehydrazide. The successful synthesis of any novel compound is invariably followed by the critical step of purification. For a molecule like 2-(2-Methoxyethoxy)propanehydrazide, its specific physicochemical properties present a unique set of challenges that must be systematically addressed to achieve high purity.

Compound Profile: 2-(2-Methoxyethoxy)propanehydrazide

Understanding the molecule is the first step in developing a robust purification strategy. Its structure, featuring multiple oxygen and nitrogen atoms, dictates its behavior in a chromatographic system.

PropertyValueSource
Molecular Formula C₆H₁₄N₂O₃PubChem[1]
Molecular Weight 162.19 g/mol PubChem[1]
XLogP3-AA -1.1PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]
Topological Polar Surface Area 73.6 ŲPubChem[1]

The key takeaway from this data is the compound's high polarity, indicated by the negative XLogP3-AA value and significant polar surface area. This property is the primary determinant for selecting the appropriate chromatography technique.

Part 1: Core Principles & Method Selection

Why Normal-Phase Chromatography is the Method of Choice

The fundamental principle of chromatography is the differential partitioning of a compound between a stationary phase and a mobile phase. The choice between normal-phase and reversed-phase chromatography hinges on the polarity of the analyte.[2][3]

  • Normal-Phase Chromatography: Employs a polar stationary phase (most commonly, silica gel) and a non-polar to moderately polar mobile phase.[4] Polar analytes, like our target hydrazide, will have a strong affinity for the polar stationary phase. This strong interaction leads to longer retention times, allowing for effective separation from less polar impurities that travel through the column more quickly.[5]

  • Reversed-Phase Chromatography: Uses a non-polar (hydrophobic) stationary phase (e.g., C18-bonded silica) and a polar mobile phase (typically water/acetonitrile or water/methanol mixtures).[2][3] A highly polar compound like 2-(2-Methoxyethoxy)propanehydrazide would have minimal interaction with the non-polar stationary phase and would be swept through the column with the solvent front, resulting in poor or no separation.[6][7]

Given the hydrophilic nature of our target compound, Normal-Phase Flash Column Chromatography using silica gel is the recommended and most accessible purification method.

Workflow for Purification Method Selection

cluster_start Initial Assessment cluster_decision Decision Point cluster_path1 Recommended Path for Polar Analytes cluster_path2 Path for Non-Polar Analytes start Analyze Analyte Properties (LogP, TPSA, Functional Groups) polarity_check Is Analyte Polar? (e.g., LogP < 1.0) start->polarity_check np_hilic Select Normal-Phase (NP) or HILIC Chromatography polarity_check->np_hilic  Yes (Our Target Compound) rp Select Reversed-Phase (RP) Chromatography polarity_check->rp  No silica Stationary Phase: Silica Gel or Alumina np_hilic->silica c18 Stationary Phase: C18, C8, Phenyl rp->c18

Caption: Decision workflow for selecting the appropriate chromatography mode.

Part 2: Experimental Protocols & Workflows

A successful column purification is not just about running the column itself; it is preceded by meticulous method development using Thin-Layer Chromatography (TLC).

Protocol 1: TLC Method Development

The goal of TLC is to find a solvent system (eluent) that provides a target retention factor (Rƒ) of approximately 0.2-0.3 for the desired compound.[8] This Rƒ value typically translates well to preparative column chromatography, ensuring the compound elutes neither too quickly nor too slowly.

Step-by-Step Methodology:

  • Prepare Stock Solution: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or methanol).

  • Spot the TLC Plate: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a sealed chamber containing a small amount of your chosen eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp (if applicable). Staining with potassium permanganate (KMnO₄) or p-anisaldehyde solution is often effective for visualizing polar, UV-inactive compounds like hydrazides.

  • Calculate Rƒ: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Optimize: Adjust the solvent system polarity until the desired Rƒ is achieved.

Suggested Starting Solvent Systems (Eluents) for TLC:

SystemNon-Polar ComponentPolar ComponentPolarity Index (P') of Polar ComponentNotes
A Dichloromethane (DCM)Methanol (MeOH)5.1A versatile system. Start with 98:2 DCM:MeOH and increase MeOH content to increase polarity.
B Ethyl Acetate (EtOAc)Hexane/Heptane4.4A common, less toxic alternative. Start with 50:50 EtOAc:Hexane and increase EtOAc.
C Dichloromethane (DCM)Acetone5.1Can provide different selectivity compared to methanol.

Polarity Index values sourced from Burdick & Jackson.[9]

Protocol 2: Preparative Flash Column Chromatography

Once an optimal solvent system is identified via TLC, you can proceed with the preparative column.

Step-by-Step Methodology:

  • Column Selection & Packing:

    • Choose a column size appropriate for the amount of crude material (a general rule is a 20:1 to 100:1 ratio of silica gel to crude compound by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.

    • Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack a uniform, stable bed. Ensure no air bubbles or cracks are present.[10]

  • Sample Loading:

    • Recommended (Dry Loading): Dissolve your crude product in a minimal amount of a strong solvent (like methanol). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the absolute minimum volume of the column eluent. Use a pipette to carefully load the solution onto the top of the silica bed. This is less ideal as it can disturb the column bed.

  • Elution:

    • Begin eluting with the solvent system identified by TLC.

    • You can run the column isocratically (with a single solvent mixture) or using a gradient (gradually increasing the percentage of the polar solvent) to elute compounds with different polarities.[10] A gradient is often more efficient for separating complex mixtures.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. The size of the fractions depends on the column size and the expected separation.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Spot multiple fractions on a single TLC plate alongside a spot of the crude starting material for comparison.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-(2-Methoxyethoxy)propanehydrazide.

Purification Workflow Diagram

cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Isolation crude Crude Product tlc TLC Method Development (Target Rf ≈ 0.25) crude->tlc pack Prepare & Pack Silica Column tlc->pack load Dry Load Crude Sample pack->load elute Elute with Gradient & Collect Fractions load->elute analyze Analyze Fractions by TLC elute->analyze combine Combine Pure Fractions analyze->combine evap Solvent Evaporation combine->evap pure Pure Product evap->pure

Caption: Step-by-step workflow for preparative column chromatography.

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of polar compounds like 2-(2-Methoxyethoxy)propanehydrazide.

Q1: My compound is not moving from the baseline on the TLC plate (Rƒ ≈ 0), even with 100% ethyl acetate.

A1: This is a classic sign that your eluent is not polar enough to displace your highly polar compound from the silica gel.

  • Cause: The analyte has a much stronger affinity for the polar stationary phase than for the mobile phase.

  • Solution: You must increase the polarity of your mobile phase.[11]

    • Action 1: Switch to a more polar solvent system. A dichloromethane/methanol system is an excellent choice. Start with a low percentage of methanol (e.g., 2%) and gradually increase it (5%, 10%, etc.) until you observe the desired Rƒ.

    • Action 2: If streaking occurs with methanol, consider adding a few drops of acetic acid to the TLC developing chamber, as this can sometimes improve the chromatography of compounds that can chelate or interact strongly with silica.

Q2: I'm observing significant peak tailing or streaking on my TLC plate and column.

A2: Peak tailing for a basic compound like a hydrazide on acidic silica gel is common.

  • Cause: This is often due to strong, non-ideal interactions between the basic nitrogen atoms in the hydrazide and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to slow desorption kinetics and a "tailing" effect.[8]

  • Solution: Add a basic modifier to your eluent to "cap" the acidic sites on the silica.

    • Action 1: Add 0.5-2% triethylamine (Et₃N) to your eluent (both for TLC and the column). This will compete with your compound for the acidic sites, leading to more symmetrical spots/peaks.[8]

    • Action 2: Alternatively, use a pre-made solution of 1-2% ammonia in methanol as your polar component in a DCM/methanol eluent system.

    • Action 3: Ensure your sample is not overloaded. Applying too much material to the TLC plate or column is a common cause of tailing and poor separation.

Q3: My compound ran through the column very quickly, and I got poor separation from impurities.

A3: This indicates your eluent was too polar, or the column was not packed correctly.

  • Cause: The mobile phase was too "strong," meaning it effectively dissolved your compound and carried it through the column without allowing for sufficient interaction with the stationary phase.

  • Solution: Re-develop your method using TLC.

    • Action 1: Find a solvent system that gives an Rƒ of 0.2-0.3. If your previous system gave an Rƒ of 0.8, significantly decrease the percentage of the polar solvent.

    • Action 2: Ensure the column is packed tightly and uniformly. Channels or cracks in the silica bed can cause the sample to run through quickly and unevenly.

    • Action 3: Make sure you loaded the sample in a very small volume. Using too much solvent to dissolve the sample for loading will broaden the initial band and ruin the separation. This is why dry loading is highly recommended.[11]

Q4: After running the column, I can't find my compound in any of the fractions.

A4: This can be alarming but has several possible explanations.

  • Cause 1: Compound is unstable on silica. Some compounds can degrade on the acidic surface of silica gel.

    • Troubleshooting: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or a significant decrease in the main spot, your compound may be unstable.[11]

    • Solution: Consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel.

  • Cause 2: Compound is irreversibly stuck to the column. This can happen with extremely polar compounds if the eluent is not polar enough to ever wash it off.

    • Troubleshooting: Try flushing the column with a very strong solvent system, such as 5-10% acetic acid in methanol, to see if you can recover the material.

  • Cause 3: Fractions are too dilute. Your compound may have eluted, but at a concentration too low to be seen on TLC by your current visualization method.

    • Solution: Try concentrating a few fractions where you expected your compound to elute and re-run the TLC. Use a more sensitive stain like potassium permanganate, which is excellent for hydrazides.

References

  • Normal Phase Chromatography. Dr. Maisch GmbH. [Link]

  • Why is normal phase chromatography good for use on polar analytes? ResearchGate Discussion. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • Troubleshooting Guide. Phenomenex. [Link]

  • Aqueous normal-phase chromatography. Wikipedia. [Link]

  • Separation of Hydrazine, (2,4,6-trichlorophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • 2-(2-Methoxyethoxy)propanehydrazide. PubChem, National Center for Biotechnology Information. [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 2022. [Link]

  • Synthesis and application of Fmoc-hydrazine for the quantitative determination of saccharides by reversed-phase high-performance liquid chromatography... Analytical Biochemistry, 1991. [Link]

  • Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 2018. [Link]

  • Troubleshooting Flash Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation Blog. [Link]

  • HPLC Methods for analysis of Hydrazine. HELIX Chromatography. [Link]

  • reversed-phase rp hplc: Topics by Science.gov. Science.gov. [Link]

  • Synthesis of Acyl Hydrazides via a Radical Chemistry of Azocarboxylic tert-Butyl Esters. The Journal of Organic Chemistry, 2022. [Link]

  • Safety Data Sheet: 2-(2-methoxyethoxy)ethanol. Chemos GmbH & Co.KG. [Link]

  • 2-[2-(2-methoxyethoxy)ethoxy]propane — Chemical Substance Information. NextSDS. [Link]

  • 2-(2-Methoxyethoxy)ethanol. Wikipedia. [Link]

  • (E)-3-(TRIMETHYLSILYL)-2-PROPEN-1-OL. Organic Syntheses. [Link]

  • SIDS Initial Assessment Report for 2-(2-(2-Methoxyethoxy)ethoxy)-ethanol. OECD. [Link]

  • Supporting Information for: Lignin-first integrated biorefinery for the production of... Royal Society of Chemistry. [Link]

  • Preparation method of 2, 2-dimethoxypropane.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Validation of 2-(2-Methoxyethoxy)propanehydrazide

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are foundational to the integrity of their work. Nuclear Magnet...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are foundational to the integrity of their work. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules. This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR spectral data for 2-(2-Methoxyethoxy)propanehydrazide, a compound of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental spectra for this specific molecule, this guide will leverage high-quality predicted NMR data and compare it with experimental data of structurally related compounds to establish a robust validation framework.

The Imperative of Spectroscopic Validation

In the synthesis of novel compounds, structural validation is not merely a confirmatory step but a critical component of quality control. The biological activity and safety of a compound are intrinsically linked to its precise chemical structure. Impurities or isomeric misassignments can lead to erroneous biological data and costly delays in research and development. NMR spectroscopy, by providing a detailed map of the chemical environment of each proton and carbon atom, offers an unparalleled level of structural insight.

This guide will dissect the predicted ¹H and ¹³C NMR spectra of 2-(2-Methoxyethoxy)propanehydrazide, offering a detailed assignment of each resonance. To provide a practical context for validation, we will compare these predicted data with the experimental NMR spectra of its synthetic precursor, ethyl 2-(2-methoxyethoxy)propanoate, and the simple analog, propanehydrazide. Furthermore, we will consider the spectral signatures of potential impurities, such as the starting materials, to demonstrate how NMR can be used to assess sample purity.

Predicted ¹H and ¹³C NMR Spectral Data for 2-(2-Methoxyethoxy)propanehydrazide

Due to the lack of experimental spectra in the public domain, the following ¹H and ¹³C NMR data have been generated using advanced prediction algorithms. These predictions are based on large databases of experimental data and provide a reliable foundation for spectral assignment.

Table 1: Predicted ¹H NMR Data for 2-(2-Methoxyethoxy)propanehydrazide

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-NH₂~4.1 (broad)Singlet2H
-NH-~7.8 (broad)Singlet1H
-O-CH(CH₃)-~3.8Quartet1H
-O-CH₂-CH₂-O-~3.6Multiplet2H
-O-CH₂-CH₂-O-~3.5Multiplet2H
-O-CH₃~3.3Singlet3H
-CH(CH₃)-~1.2Doublet3H

Table 2: Predicted ¹³C NMR Data for 2-(2-Methoxyethoxy)propanehydrazide

CarbonPredicted Chemical Shift (δ, ppm)
C=O~175
-O-CH(CH₃)-~78
-O-CH₂-CH₂-O-~72
-O-CH₂-CH₂-O-~70
-O-CH₃~59
-CH(CH₃)-~18

Comparative Spectral Analysis

A key aspect of validating a new compound's structure is to compare its NMR spectrum with those of known, structurally related molecules. This allows for the confident assignment of resonances and the identification of characteristic functional group signals.

Comparison with Ethyl 2-(2-methoxyethoxy)propanoate (Precursor)

The most logical comparison is with the starting ester, ethyl 2-(2-methoxyethoxy)propanoate. The primary difference in the ¹H NMR spectrum will be the absence of the ethyl ester signals (a quartet around 4.2 ppm and a triplet around 1.2 ppm) and the appearance of the hydrazide NH and NH₂ protons. In the ¹³C NMR spectrum, the carbonyl carbon of the hydrazide is expected to be at a slightly different chemical shift compared to the ester carbonyl.

Comparison with Propanehydrazide (Analog)

Comparing the target molecule with a simpler analog like propanehydrazide helps to isolate the spectral contributions of the 2-(2-methoxyethoxy) group. The ¹H NMR spectrum of propanehydrazide would show a simple ethyl pattern and the hydrazide protons. The additional signals in the spectrum of 2-(2-methoxyethoxy)propanehydrazide can then be confidently assigned to the methoxyethoxy moiety.

Table 3: Comparative ¹H NMR Data (Experimental & Predicted)

CompoundProtonsChemical Shift (δ, ppm)Multiplicity
2-(2-Methoxyethoxy)propanehydrazide (Predicted) -NH₂~4.1 (broad)Singlet
-NH-~7.8 (broad)Singlet
-O-CH(CH₃)-~3.8Quartet
-O-CH₂-CH₂-O-~3.6Multiplet
-O-CH₂-CH₂-O-~3.5Multiplet
-O-CH₃~3.3Singlet
-CH(CH₃)-~1.2Doublet
Ethyl Propanoate (Experimental) [1][2]-O-CH₂-CH₃~4.1Quartet
-CO-CH₂-CH₃~2.3Quartet
-O-CH₂-CH₃~1.2Triplet
-CO-CH₂-CH₃~1.1Triplet
Hydrazine (Experimental) [3][4]-NH₂~3.5 (broad)Singlet

Experimental Protocols for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for validation purposes, the following detailed protocols are recommended.

Sample Preparation
  • Sample Purity: Ensure the sample is free from particulate matter. If necessary, filter a concentrated solution of the sample through a small plug of glass wool in a Pasteur pipette.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. For hydrazides, DMSO-d₆ or CDCl₃ are common choices. The solvent should not have signals that overlap with key analyte resonances.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0.00 ppm.

¹H NMR Data Acquisition
  • Spectrometer: Use a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or higher, to achieve good signal dispersion.

  • Pulse Angle: A 30-45° pulse angle is typically used to reduce the experiment time while maintaining good signal-to-noise.

  • Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is adequate for most qualitative ¹H NMR experiments.

  • Number of Scans: Acquire a sufficient number of scans (typically 8-64) to achieve a good signal-to-noise ratio.

¹³C NMR Data Acquisition
  • Decoupling: Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon atom.

  • Pulse Program: Use a standard pulse program with a sufficient relaxation delay (e.g., 2-5 seconds) to allow for the slower relaxation of quaternary carbons.

  • Spectral Width: Set a wider spectral width (e.g., 0-200 ppm) to encompass the full range of carbon chemical shifts.

  • Number of Scans: A larger number of scans (typically 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Visualizing the Validation Workflow

The process of NMR spectral validation can be visualized as a systematic workflow, from sample preparation to final data analysis and comparison.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Validation Sample Synthesized Compound Solvent Deuterated Solvent Selection Sample->Solvent Standard Internal Standard (TMS) Solvent->Standard NMR_Tube Transfer to NMR Tube Standard->NMR_Tube H1_NMR ¹H NMR Experiment NMR_Tube->H1_NMR C13_NMR ¹³C NMR Experiment NMR_Tube->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H1_NMR->TwoD_NMR Phasing Phasing & Baseline Correction H1_NMR->Phasing C13_NMR->TwoD_NMR C13_NMR->Phasing Assignment Assign Signals to Structure TwoD_NMR->Assignment Integration Signal Integration Phasing->Integration Peak_Picking Peak Picking Integration->Peak_Picking Peak_Picking->Assignment Comparison Compare with Predicted & Analog Data Assignment->Comparison Purity Assess Purity Comparison->Purity Conclusion Structural Confirmation Purity->Conclusion

Caption: Workflow for NMR-based structural validation.

Structural Assignment and Key Features

The structure of 2-(2-Methoxyethoxy)propanehydrazide presents several key features that can be identified in its NMR spectra.

Caption: Molecular structure of 2-(2-Methoxyethoxy)propanehydrazide.

  • Hydrazide Protons (-NH-NH₂): These protons are exchangeable with deuterium and often appear as broad singlets. Their chemical shift can be highly dependent on solvent, concentration, and temperature. In many cases, they can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the signals to disappear.

  • Methoxyethoxy Group (-O-CH₂-CH₂-O-CH₃): This group gives rise to three distinct signals in the ¹H NMR spectrum: a singlet for the terminal methyl group and two multiplets for the two methylene groups. The protons closer to the methoxy group will be at a slightly different chemical shift than those closer to the propane backbone.

  • Propane Backbone (-CH(CH₃)-): The methine proton will appear as a quartet due to coupling with the adjacent methyl group protons. The methyl group protons will appear as a doublet due to coupling with the methine proton.

  • Carbonyl Carbon (C=O): The hydrazide carbonyl carbon is expected to resonate at a downfield chemical shift in the ¹³C NMR spectrum, typically in the range of 170-180 ppm.

Conclusion

References

  • Filo. (2024, December 12). Interpretaion of HNMR of ethyl propanoate (Figure A).
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Hydrazine.
  • Wiley-VCH. (n.d.). Supporting Information.
  • ChemicalBook. (n.d.). Ethyl propionate(105-37-3) 1H NMR spectrum.
  • SpectraBase. (n.d.). Hydrazine.
  • SpectraBase. (n.d.). Hydrazine - Optional[1H NMR] - Chemical Shifts.

Sources

Comparative

A Comparative Guide to Purity Assessment: Developing and Validating an HPLC Method for 2-(2-Methoxyethoxy)propanehydrazide

Abstract The purity of chemical intermediates is a cornerstone of pharmaceutical development and chemical synthesis, directly impacting the safety, efficacy, and reproducibility of the final active pharmaceutical ingredi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The purity of chemical intermediates is a cornerstone of pharmaceutical development and chemical synthesis, directly impacting the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides a comprehensive walkthrough of the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-(2-Methoxyethoxy)propanehydrazide, a potential synthetic building block. Grounded in the principles of the International Council for Harmonisation (ICH) guidelines, we will explore the rationale behind chromatographic condition selection, from the mobile phase to the detector. Furthermore, this document presents a detailed, self-validating protocol, substantiated with experimental data, and objectively compares the developed HPLC method against alternative analytical techniques such as Gas Chromatography (GC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish and validate reliable purity testing methods for novel chemical entities.

Introduction to 2-(2-Methoxyethoxy)propanehydrazide and Analytical Challenges

2-(2-Methoxyethoxy)propanehydrazide is a small organic molecule characterized by a reactive hydrazide functional group (-CONHNH2) and an ether linkage. While not a widely commercialized compound, its structure suggests utility as an intermediate in the synthesis of more complex heterocyclic molecules, which are prevalent in medicinal chemistry.[1][2] The purity of such an intermediate is paramount, as process-related impurities or degradants can be carried through subsequent synthetic steps, potentially compromising the quality and safety of the final product.[3]

The primary analytical challenges associated with this molecule include:

  • Reactivity: The nucleophilic hydrazide moiety can be prone to degradation or reaction with certain solvents or mobile phase components.

  • Polarity: The presence of ether and hydrazide groups imparts significant polarity, influencing chromatographic retention.

  • UV Absorbance: The molecule lacks a strong, distinctive chromophore, making sensitive UV detection a challenge that requires careful wavelength selection.

HPLC Method Development Strategy

The goal of this method development was to create a specific, reliable, and robust reversed-phase HPLC (RP-HPLC) method capable of separating 2-(2-Methoxyethoxy)propanehydrazide from its potential process-related impurities and degradation products. The development process follows a logical, systematic workflow.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation A Analyte Characterization (Solubility, pKa, UV Scan) B Define Analytical Target Profile (ATP) (e.g., Purity Assay, Impurity Profile) A->B C Column Selection (e.g., C18, C8) B->C D Mobile Phase Screening (ACN vs. MeOH, pH/Buffer) C->D E Detector Wavelength Selection (e.g., 210 nm) D->E F Gradient Optimization (Slope & Time) E->F G Flow Rate & Temperature Adjustment F->G H Achieve System Suitability (Resolution > 2, Tailing < 1.5) G->H I Method Validation per ICH Q2(R2) (Specificity, Linearity, Accuracy, etc.) H->I

Caption: Workflow for systematic HPLC method development.

Causality Behind Experimental Choices
  • Column Selection: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) was selected as the primary choice. This stationary phase provides a good balance of hydrophobic interactions and is versatile for a wide range of moderately polar organic molecules.[4]

  • Mobile Phase: A mobile phase consisting of acetonitrile (ACN) and water was chosen. ACN typically provides lower backpressure and better UV transparency at low wavelengths compared to methanol. To ensure consistent ionization and sharp peak shape for the basic hydrazide moiety, a small amount of acid, 0.1% formic acid, was added to the aqueous phase to maintain a pH well below the pKa of the analyte.

  • Detector Selection and Wavelength: Due to the absence of a significant chromophore, detection was performed at a low wavelength of 210 nm to capture the amide end-absorption. This requires a high-purity mobile phase to minimize baseline noise.

  • Gradient Elution: A gradient elution was employed to ensure that impurities with a wide range of polarities could be eluted and resolved within a reasonable runtime. The gradient starts with a high aqueous composition to retain the polar analyte and gradually increases the organic content to elute any less polar impurities.

Optimized HPLC Method Protocol

This protocol details the final, optimized conditions for the purity analysis.

ParameterCondition
Instrumentation HPLC System with Gradient Pump, Autosampler, and UV/Vis Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient Program 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A:Mobile Phase B (95:5 v/v)
Sample Prep Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.

HPLC Method Validation: A Self-Validating System

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[5] The following validation was performed based on the ICH Q2(R2) guideline.[6][7]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[8]

  • Protocol: A solution of the 2-(2-Methoxyethoxy)propanehydrazide sample was subjected to forced degradation under acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), and thermal (80°C) conditions. The chromatograms were compared to that of an undegraded sample and a placebo (diluent).

  • Results: The main peak for 2-(2-Methoxyethoxy)propanehydrazide was well-resolved from all degradation peaks and any system peaks, demonstrating the method's specificity.

Linearity and Range
  • Protocol: A series of five solutions were prepared from a stock solution of the reference standard, ranging from 50% to 150% of the nominal test concentration (e.g., 0.5 mg/mL to 1.5 mg/mL). Each solution was injected in triplicate.

  • Results: A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was calculated.

ParameterResultAcceptance Criteria
Linearity Range 0.5 - 1.5 mg/mLAs defined
Correlation (r²) 0.9995≥ 0.999
Y-intercept Close to zeroReport value
Accuracy (Recovery)

Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found.[5]

  • Protocol: Accuracy was determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, 120%) in triplicate. The percentage recovery was calculated.

  • Results: The method demonstrated high accuracy across the tested range.

Spike LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.50.8%98.0% - 102.0%
100%100.20.6%98.0% - 102.0%
120%100.80.7%98.0% - 102.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[8]

  • Protocol:

    • Repeatability: Six separate sample preparations at 100% of the test concentration were analyzed on the same day.

    • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

  • Results: The low Relative Standard Deviation (RSD) values indicate excellent precision.

Precision Level% RSD of PurityAcceptance Criteria
Repeatability (n=6) 0.4%≤ 2.0%
Intermediate (n=6) 0.9%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, and the LOQ yields a ratio of 10:1.[9]

  • Results:

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness
  • Protocol: The robustness of the method was evaluated by making small, deliberate variations in method parameters, including flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%).

  • Results: System suitability parameters (resolution, tailing factor) and purity results remained within acceptable limits for all variations, demonstrating the method's robustness.

Comparative Analysis of Alternative Purity Assessment Techniques

While the developed HPLC method is robust for routine quality control, other techniques offer distinct advantages for specific applications, such as structural confirmation or analysis of volatile impurities. The choice of method should be guided by the specific analytical need.[4]

G Start What is the Analytical Goal? Q1 Routine Purity & Impurity Profile? Start->Q1 Q2 Identify Unknown Impurities? Q1->Q2 No Ans_HPLC Validated HPLC Method Q1->Ans_HPLC Yes Q3 Analyze Volatile Impurities / Residual Solvents? Q2->Q3 No Ans_LCMS LC-MS Q2->Ans_LCMS Yes Q4 Need Higher Throughput / Resolution? Q3->Q4 No Ans_GC GC / Headspace GC Q3->Ans_GC Yes Q4->Ans_HPLC No Ans_UPLC UPLC Q4->Ans_UPLC Yes

Caption: Decision tree for selecting an analytical technique.

Comparison Guide

The following table objectively compares the validated HPLC method with viable alternatives.

TechniquePrinciplePrimary Use for This AnalyteAdvantagesDisadvantages
Validated HPLC-UV Differential partitioning between a liquid mobile and solid stationary phase.Routine QC: Purity assay and impurity profiling.High precision and accuracy; robust and well-established; suitable for non-volatile and thermally labile compounds.[5]Moderate speed; limited peak capacity vs. UPLC; requires chromophore for UV detection.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.[10]Orthogonal method: Analysis of volatile starting materials or residual solvents.Excellent for volatile and semi-volatile compounds; high resolution.Analyte is likely not volatile enough without derivatization; thermal degradation of hydrazide is a high risk.[11]
Ultra-Performance LC (UPLC) HPLC principles using columns with <2 µm particles for higher efficiency.[10]High-Throughput Analysis: Faster analysis with better resolution.Significantly faster run times; improved resolution and sensitivity; lower solvent consumption.Higher instrument cost; higher backpressure requires specialized instrumentation.
Liquid Chromatography-Mass Spec (LC-MS) Couples HPLC separation with mass analysis for detection.[12]Impurity Identification: Structural elucidation of unknown peaks.Provides molecular weight information for definitive peak identification; highly sensitive and specific.Higher cost and complexity; quantitative analysis can be more complex than with UV detection.
Titrimetry (e.g., Iodometric) Quantitative chemical reaction (oxidation of hydrazide).[11]Absolute Assay: Determination of total hydrazide content.Cost-effective and simple; provides an absolute purity value without a reference standard.Non-specific, will not detect or separate non-hydrazide impurities; not suitable for impurity profiling.[13]

Conclusion

The developed and validated reversed-phase HPLC method provides a reliable, specific, and robust tool for the routine quality control and purity assessment of 2-(2-Methoxyethoxy)propanehydrazide. The comprehensive validation, performed in accordance with ICH guidelines, ensures that the method is fit for its intended purpose in a regulated environment. While HPLC stands as the primary workhorse for this type of analysis, a multi-faceted approach utilizing orthogonal techniques is crucial for comprehensive characterization. LC-MS is invaluable for impurity identification during development, while GC remains essential for controlling volatile impurities. By understanding the strengths and limitations of each technique, scientists can build a robust analytical control strategy that guarantees the quality and consistency of critical chemical intermediates.

References

  • ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]

  • Pacific BioLabs. Small Molecule Identity and Purity Testing. Available from: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • Pharmaceutical Technology. Lot Release Testing: Analytical Practices and Products for Small-Molecule Drugs. Available from: [Link]

  • Agilent. Small Molecule Drug Characterization and Purity Analysis. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • ResearchGate. A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Available from: [Link]

  • Scholars Research Library. Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Available from: [Link]

  • Chromatography Online. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

  • ACS Publications. THE VOLUMETRIC ANALYSIS OF HYDRAZINE BY THE IODINE, BROMATE, IODATE AND PERMANGANATE METHODS. Available from: [Link]

  • World Journal of Pharmaceutical Research. A COMPREHENSIVE REVIEW OF METHOD DEVELOPMENT BY HPLC. Available from: [Link]

  • ResearchGate. (PDF) “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs”. Available from: [Link]

Sources

Validation

Technical Comparison Guide: FTIR Characterization of Hydrazide Linkers in Bioconjugation

As bioconjugation chemistries advance, the selection of optimal heterobifunctional or homobifunctional linkers is critical for maintaining the stability and efficacy of antibody-drug conjugates (ADCs), hydrogels, and tar...

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Author: BenchChem Technical Support Team. Date: April 2026

As bioconjugation chemistries advance, the selection of optimal heterobifunctional or homobifunctional linkers is critical for maintaining the stability and efficacy of antibody-drug conjugates (ADCs), hydrogels, and targeted therapeutics. 2-(2-Methoxyethoxy)propanehydrazide (Molecular Weight: 162.19 g/mol )[1] represents a highly specialized class of short, PEG-like hydrazide linkers.

This guide provides an objective, data-driven comparison of the Fourier Transform Infrared (FTIR) absorption spectra of 2-(2-Methoxyethoxy)propanehydrazide against traditional aliphatic and polymeric alternatives. By understanding the causality behind these spectral signatures, researchers can confidently validate linker integrity prior to executing complex hydrazone-based bioconjugations[2].

Structural Analysis & Mechanistic Causality

The structural inclusion of a methoxyethoxy (short PEG-like) spacer fundamentally alters the molecule's intermolecular hydrogen-bonding network compared to purely aliphatic hydrazides (e.g., butanehydrazide).

In standard aliphatic hydrazides, hydrogen bonding occurs almost exclusively between the terminal primary/secondary amines (-NH₂/-NH) and the carbonyl (C=O) oxygen[3]. However, the ether oxygen (-O-) in the methoxyethoxy chain of 2-(2-Methoxyethoxy)propanehydrazide acts as a competing, highly electronegative hydrogen-bond acceptor. This structural divergence creates two critical, causal shifts in the FTIR spectrum:

  • Broadening of the N-H Stretch: The primary and secondary amine N-H stretching bands (typically 3200–3400 cm⁻¹) become significantly broader. The hydrogen bond strengths are distributed across both the carbonyl and ether oxygens, creating a wider distribution of vibrational microstates[4].

  • Amide I (C=O) Shift: Because the carbonyl oxygen is partially relieved from its role as the sole hydrogen-bond acceptor, the C=O stretching frequency shifts to a slightly higher wavenumber (~1665 cm⁻¹) compared to pure aliphatic controls[5].

Comparative FTIR Spectral Data

To objectively evaluate 2-(2-Methoxyethoxy)propanehydrazide, we compare its spectral performance against a short aliphatic control (Butanehydrazide) and a longer polymeric control (mPEG4-hydrazide).

Spectral Region2-(2-Methoxyethoxy)propanehydrazideButanehydrazide (Aliphatic Control)mPEG4-hydrazide (Polymeric Control)Diagnostic Significance
N-H Stretch 3220, 3310 cm⁻¹ (Broadened)3200, 3030 cm⁻¹ (Sharp)[3]3230, 3320 cm⁻¹ (Highly Broadened)Indicates the H-bonding network. The ether oxygen in the PEG spacer distinctly alters the N-H environment.
C=O Stretch (Amide I) 1665 cm⁻¹1655 cm⁻¹1670 cm⁻¹Defines the carbonyl environment. Shifted due to disrupted intermolecular C=O···H-N bonding[5].
N-H Bend (Amide II) 1525 cm⁻¹1520 cm⁻¹1530 cm⁻¹Confirms the presence of the secondary amide within the hydrazide group.
C-O-C Stretch (Ether) 1115 cm⁻¹ (Strong, Sharp)Absent1110 cm⁻¹ (Strong, Broad)The definitive marker confirming the presence of the PEG-like methoxyethoxy spacer.

Workflow Visualization: Spectral Validation Logic

The following diagram illustrates the logical progression for validating hydrazide linkers using FTIR prior to downstream bioconjugation.

G N1 Linker: 2-(2-Methoxyethoxy) propanehydrazide N4 FTIR Spectral Acquisition (ATR-FTIR, 4000-400 cm⁻¹) N1->N4 Primary Subject N2 Aliphatic Control: Butanehydrazide N2->N4 Baseline Control N3 Polymeric Control: mPEG4-hydrazide N3->N4 Polymeric Control N5 C-O-C Ether Band (~1115 cm⁻¹) N4->N5 Spacer Verification N6 Amide I (C=O) Band (~1665 cm⁻¹) N4->N6 Carbonyl Integrity N7 N-H Stretch (~3220-3310 cm⁻¹) N4->N7 Amine Reactivity N8 Bioconjugation Readiness (Hydrazone Formation) N5->N8 N6->N8 N7->N8

Caption: Logical workflow for FTIR validation of hydrazide linkers prior to bioconjugation.

Self-Validating Experimental Protocol: ATR-FTIR

Causality of Method Selection: Why utilize Attenuated Total Reflectance (ATR) FTIR over traditional KBr pellets? Due to its low molecular weight and flexible ether linkages, 2-(2-Methoxyethoxy)propanehydrazide presents as a hygroscopic liquid or low-melting solid. KBr pelleting inevitably introduces ambient moisture, which produces a broad O-H stretch at ~3300 cm⁻¹ that directly masks the critical N-H stretching bands of the hydrazide group[6]. By utilizing ATR-FTIR, we eliminate this artifact, establishing a self-validating system where the absence of a broad 3400-3500 cm⁻¹ water band actively confirms sample purity.

Step-by-Step Methodology
  • Instrument Calibration & Validation:

    • Power on the FTIR spectrometer equipped with a diamond or ZnSe ATR accessory.

    • Perform a polystyrene film validation scan to ensure wavelength accuracy at the critical 1601 cm⁻¹ and 1028 cm⁻¹ markers.

  • Self-Validating Background Acquisition:

    • Clean the ATR crystal with anhydrous isopropanol and allow it to dry completely.

    • Collect a 64-scan background spectrum (Resolution: 4 cm⁻¹). Validation checkpoint: The background spectrum must show a flat baseline in the 3500-3000 cm⁻¹ region to confirm the absence of residual solvent or moisture.

  • Sample Application:

    • Apply 2-3 µL of neat 2-(2-Methoxyethoxy)propanehydrazide directly onto the center of the ATR crystal. Ensure complete coverage of the active evanescent wave sensing area without introducing air bubbles.

  • Spectral Acquisition:

    • Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 64 scans to ensure a high signal-to-noise ratio.

  • Data Processing & Atmospheric Suppression:

    • Apply an atmospheric suppression algorithm within the spectrometer's software to mathematically remove any trace CO₂ (2350 cm⁻¹) and rotational water vapor artifacts.

    • Perform a baseline correction. The resulting spectrum will clearly resolve the C-O-C stretch (~1115 cm⁻¹) and the Amide I band (~1665 cm⁻¹) for structural confirmation.

References

  • National Institutes of Health (NIH). "2-(2-Methoxyethoxy)propanehydrazide | C6H14N2O3 | CID 63575753". PubChem. URL:[Link]

  • Mashima, M. (1962). "Infrared Absorption Spectra of Hydrazides. III. Hydrazides of Aliphatic Acids". Bulletin of the Chemical Society of Japan. URL:[Link]

  • Sharma, P. K., & Taneja, S. (2018). "Hydrazone-Linkage-Based Self-Healing and Injectable Xanthan–Poly(ethylene glycol) Hydrogels for Controlled Drug Release and 3D Cell Culture". ACS Applied Materials & Interfaces. URL:[Link]

  • "Synthesis and Characterization of Hydrazine Derivatives." Anusandhanvallari. URL:[Link]

  • "Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies". MDPI. URL: [Link]

  • "Synthesis and Characterization of Hydrazide-Linked and Amide-Linked Organic Polymers". ACS Applied Materials & Interfaces. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(2-Methoxyethoxy)propanehydrazide

Advanced Safety and Operational Handling Guide for 2-(2-Methoxyethoxy)propanehydrazide As drug development and synthetic methodologies evolve, researchers frequently encounter specialized intermediates like 2-(2-Methoxye...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Handling Guide for 2-(2-Methoxyethoxy)propanehydrazide

As drug development and synthetic methodologies evolve, researchers frequently encounter specialized intermediates like 2-(2-Methoxyethoxy)propanehydrazide (CAS: 1339027-06-3). While its methoxyethoxy ether chain and terminal hydrazide group make it a versatile building block for pharmaceutical synthesis, these same structural features dictate stringent handling and logistical requirements.

As a Senior Application Scientist, I have observed that generic safety protocols often fail to address the specific physicochemical nuances of such compounds. This guide provides a field-validated, mechanistic approach to handling, weighing, and disposing of this specific hydrazide derivative, ensuring both operator safety and experimental integrity.

Part 1: Physicochemical Profiling and Hazard Causality

Before donning Personal Protective Equipment (PPE), one must understand why the equipment is necessary. 2-(2-Methoxyethoxy)propanehydrazide features a polar ether linkage combined with a reactive nitrogenous hydrazide terminus [1]. This dual-nature increases its solubility in both aqueous and organic media, meaning it can easily bypass standard dermal barriers if dissolved in a carrier solvent. Furthermore, hydrazides are prone to auto-oxidation and can release toxic nitrogen oxides (NOx) upon thermal decomposition [2].

Table 1: Physicochemical & Hazard Profile of 2-(2-Methoxyethoxy)propanehydrazide

Property / HazardValue / ClassificationOperational Implication
CAS Number 1339027-06-3Unique identifier for inventory and EHS tracking.
Molecular Weight 162.19 g/mol Presents as a fine solid; high risk of aerosolization.
Functional Groups Ether, HydrazideReactive with oxidizers; potential dermal sensitizer.
Incompatibilities Strong oxidizers, strong basesStrict segregation required during storage and waste disposal.
Thermal Decomposition NOx, CO, CO2Fume hood handling is mandatory; avoid heating without exhaust.

Part 2: The Causality-Driven PPE Matrix

Standard laboratory attire is insufficient for handling reactive hydrazides. We mandate a targeted PPE strategy based on the compound's specific penetration and reactivity profiles.

Table 2: Required Personal Protective Equipment (PPE)

Equipment TypeSpecificationCausality / Rationale
Gloves Double-layered Nitrile (≥0.11 mm thickness)The ether moiety acts as a penetration enhancer. Double gloving provides a fail-safe against micro-tears and solvent-assisted permeation.
Eye Protection Z87.1 Splash GogglesHydrazides are severe ocular irritants. Standard safety glasses lack a sufficient orbital seal against aerosolized dust.
Body Protection Flame-Resistant (FR) Lab CoatMitigates severe burn risks if an accidental static discharge ignites suspended organic dust during transfer.
Respiratory N95/P100 Particulate MaskRequired only in emergency spill scenarios outside a Class II fume hood. Routine handling must occur under engineering controls.

Part 3: Operational Protocol – Safe Weighing and Transfer

Handling dry hydrazide powders introduces the risk of aerosolization and static ignition. The following protocol is designed as a self-validating system ; if any validation check fails, the operator must halt the procedure immediately.

HandlingWorkflow Start 1. Pre-Operation Verify Fume Hood >100 fpm PPE 2. Don PPE Double Nitrile & Goggles Start->PPE Static 3. Static Mitigation Ground Equipment PPE->Static Weighing 4. Transfer Use Anti-Static Spatula Static->Weighing Seal 5. Post-Operation Seal & Argon Purge Weighing->Seal

Workflow for handling and weighing reactive hydrazide derivatives.

Step-by-Step Methodology:

  • Environmental Preparation: Ensure the fume hood sash is at the correct operational height.

    • Validation Check: Hold a delicate tissue (e.g., Kimwipe) at the sash opening; it must pull gently and consistently inward, confirming negative pressure.

  • Static Mitigation: Place an anti-static mat inside the hood. Ground your analytical balance.

  • Material Transfer: Open the reagent bottle only within the hood. Use a grounded, anti-static spatula to transfer the 2-(2-Methoxyethoxy)propanehydrazide to a conductive weigh boat.

    • Validation Check: Observe the powder's behavior. If the powder clings aggressively to the spatula or "jumps" to the sides of the weigh boat, static charge is present. Pause and discharge the area using a zero-stat gun before proceeding.

  • Post-Transfer Sealing: Once weighed, immediately seal the source bottle. If the material is sensitive to moisture, purge the headspace with Argon before capping.

Part 4: Emergency Response & Spill Mitigation

Hydrazide spills require immediate, calculated action. Dry sweeping the powder will generate hazardous aerosols and must be avoided.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small Small (<50g) in Hood Assess->Small Large Large (>50g) or Outside Assess->Large Clean Dampen & Absorb Small->Clean Evac Evacuate & Call EHS Large->Evac Dispose Solid Waste Container Clean->Dispose

Decision matrix for isolating and neutralizing hydrazide chemical spills.

Spill Recovery Methodology:

  • Dampening: Lightly mist the spilled powder with water or a compatible inert solvent to suppress dust formation.

  • Absorption: Cover the dampened spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand).

    • Validation Check: Ensure no heat is being generated during absorption. If the mixture warms, step back—this indicates an unintended reaction with a surface contaminant.

  • Collection: Use a non-sparking scoop to transfer the slurry into a dedicated, sealable hazardous waste container.

Part 5: Chemical Waste Disposal Plan

Improper disposal of hydrazides is a critical failure point in laboratory safety. Mixing this compound with strong oxidizers (e.g., nitric acid, peroxides) or heavy metal salts can trigger violent exothermic decomposition [3].

Step-by-Step Disposal Methodology:

  • Segregation: Isolate all 2-(2-Methoxyethoxy)propanehydrazide waste (including contaminated gloves and weigh boats) into a dedicated container.

    • Validation Check: Review the waste log attached to the container. If any oxidizing agents or heavy metals are listed, do not add the hydrazide. Procure a new, empty container.

  • Labeling: Explicitly label the container as "Halogen-Free Organic Nitrogenous Waste - Contains Hydrazides."

  • Storage & Venting: Store the waste container in a cool, dark, and well-ventilated satellite accumulation area.

    • Validation Check: Inspect the container weekly. Hydrazides can slowly off-gas nitrogen if degrading; if the container walls appear rigid or bulging, vent it carefully inside a fume hood and replace the solid cap with a vented cap until Environmental Health and Safety (EHS) pickup.

References

  • Title: 2-(2-Methoxyethoxy)propanehydrazide | C6H14N2O3 | CID 63575753 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
2-(2-Methoxyethoxy)propanehydrazide
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